2-Formyl-3,5-dihydroxyphenyl benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-formyl-3,5-dihydroxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGFNZGQTUVDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186032 | |
| Record name | 2-Formyl-3,5-dihydroxyphenyl benzoate | |
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Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32292-78-7 | |
| Record name | 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32292-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoyloxy-4,6-dihydroxybenzaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032292787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Formyl-3,5-dihydroxyphenyl benzoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formyl-3,5-dihydroxyphenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-BENZOYLOXY-4,6-DIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Formyl-3,5-dihydroxyphenyl benzoate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS No. 32292-78-7).[1] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, spectroscopic characterization, reactivity, and potential applications of this multifunctional aromatic compound. By integrating established chemical principles with practical experimental insights, this guide aims to serve as an authoritative resource for the scientific community.
Introduction and Structural Elucidation
This compound, with the molecular formula C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol , is a hydroxylated benzoate with a formyl substitution.[1][] The core structure consists of a benzaldehyde moiety with two hydroxyl groups and a benzoate group attached to the aromatic ring. Specifically, it is recognized by the IUPAC name (2-formyl-3,5-dihydroxyphenyl) benzoate.[1][] This compound is also known by synonyms such as 2-Benzoyloxy-4,6-dihydroxybenzaldehyde.[1]
The unique arrangement of an aldehyde, two phenolic hydroxyl groups, and a benzoate ester on a single aromatic ring imparts a distinct set of chemical properties and potential for diverse reactivity. This makes it a molecule of interest for applications in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis.[]
Caption: Chemical Structure of this compound
Synthesis and Purification
The synthesis of this compound can be approached through the selective benzoylation of a suitable dihydroxybenzaldehyde precursor. A logical precursor for this synthesis is 3,5-dihydroxybenzaldehyde. The selective acylation of one phenolic hydroxyl group in the presence of another, and an aldehyde, requires careful selection of reaction conditions to achieve mono-substitution and avoid side reactions.
Proposed Synthetic Pathway:
A common method for selective benzoylation of phenols is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.
Caption: Proposed Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dihydroxybenzaldehyde
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dihydroxybenzaldehyde (1 equivalent) in anhydrous pyridine and anhydrous DCM at 0°C (ice bath).
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture is typically stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, the reaction is quenched by the addition of 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₅ |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | (2-formyl-3,5-dihydroxyphenyl) benzoate |
| CAS Number | 32292-78-7 |
| Appearance | Expected to be a solid at room temperature |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Spectroscopic Characterization (Predicted):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzaldehyde and benzoate moieties, a singlet for the aldehyde proton (typically around 9.5-10.5 ppm), and signals for the hydroxyl protons (which may be broad and their chemical shift dependent on concentration and solvent).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and ester (typically in the range of 160-200 ppm), as well as signals for the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹), the C=O stretching of the ester (around 1720-1740 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.23). Fragmentation patterns would likely involve the loss of the benzoate group or the formyl group.
Reactivity and Chemical Transformations
The reactivity of this compound is governed by its three key functional groups: the aldehyde, the phenolic hydroxyl groups, and the benzoate ester.
Reactivity of the Aldehyde Group:
-
The aromatic aldehyde group is susceptible to nucleophilic attack. However, its reactivity is somewhat diminished due to the electron-donating effects of the hydroxyl groups and the resonance stabilization of the benzene ring.[3]
-
It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions like the Wittig, Perkin, or Knoevenagel reactions.[4]
Reactivity of the Phenolic Hydroxyl Groups:
-
The phenolic hydroxyl groups are acidic and can be deprotonated by a suitable base.
-
They can undergo further etherification or esterification reactions under appropriate conditions.
-
The hydroxyl groups are activating, ortho-, para-directing for electrophilic aromatic substitution, although the presence of the formyl and benzoate groups, which are deactivating, will also influence the regioselectivity of such reactions.
Reactivity of the Benzoate Ester:
-
The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding dihydroxybenzaldehyde and benzoic acid. This susceptibility to hydrolysis is a key consideration in its handling and potential biological applications.[5]
Caption: Key Reactivities of this compound
Potential Applications
The multifunctional nature of this compound makes it a promising candidate for various applications, particularly in drug discovery and as a pharmaceutical intermediate.[]
-
Antioxidant Studies: The presence of phenolic hydroxyl groups suggests potential antioxidant activity, as these moieties can act as free radical scavengers.[] Studies on similar phenyl benzoate compounds have shown antioxidant properties.[6]
-
Pharmaceutical Intermediates: This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. The phenyl benzoate motif is found in some pharmaceutical agents.[7]
-
Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for studies on enzyme inhibition. For example, some phenyl benzoate compounds have shown anti-tyrosinase and anti-pancreatic lipase activities.[6]
-
Precursor for Heterocyclic Synthesis: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various heterocyclic compounds, which are a cornerstone of many drug molecules.
Toxicology and Safety
While specific toxicological data for this compound is limited, general precautions for handling substituted phenyl benzoates should be observed.[5] Phenyl benzoate itself is classified as harmful if swallowed and causes skin irritation.[8][9] Upon hydrolysis, the compound would break down into benzoic acid and a dihydroxybenzaldehyde. The toxicology of these metabolites should also be considered.[5]
General Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a versatile aromatic compound with a rich chemistry stemming from its aldehyde, hydroxyl, and benzoate functionalities. This guide has provided a detailed overview of its synthesis, properties, reactivity, and potential applications. As a valuable intermediate and a molecule with potential bioactivity, it warrants further investigation by the scientific community.
References
-
Desklib. (2023, March 31). Investigative Project: Phenyl Benzoate Synthesis and Review. [Link]
-
PubChem. This compound. [Link]
-
Furfey, C. A., et al. (2020). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Advances, 10(46), 27653-27659. [Link]
-
Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. [Link]
-
Australian Government Department of Health. (2016, February 5). Benzoic acid, phenyl ester: Human health tier II assessment. [Link]
-
Koc, F., & Yilmaz, S. (2022). Toxicity of benzyl benzoate as a food additive and pharmaceutical agent. Drug and Chemical Toxicology, 45(2), 868-876. [Link]
-
Zhou, B., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(11), 874-882. [Link]
- Google Patents.
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NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
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Vartanyan, M. M., et al. (1994). Synthesis of β-formyl-2,5-dialkoxytetrahydrofurans and their reaction with 3-amino-1,2,4-triazole. Russian Chemical Bulletin, 43(11), 1863-1866. [Link]
-
ResearchGate. Phenyl benzoate (PB) reactivity: selectivity to main products based on PB conversion. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
-
Scribd. 2 Formyl Benzoate. [Link]
-
Khan, J., et al. (2018). 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate in Electrochemical Dry Cell. Open Chemistry, 16(1), 912-917. [Link]
-
Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. 3,5-Dihydroxybenzaldehyde. [Link]
-
Chemistry LibreTexts. (2023, January 23). Reactivity of Aldehydes & Ketones. [Link]
- Google Patents.
-
ResearchGate. Synthesis of phenyl benzoate compounds and their bioactivity investigation. [Link]
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- 1. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
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- 7. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00205B [pubs.rsc.org]
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- 9. dept.harpercollege.edu [dept.harpercollege.edu]
2-Formyl-3,5-dihydroxyphenyl Benzoate: A Strategic Scaffold for Anthocyanin Synthesis
The following technical guide provides an in-depth analysis of 2-Formyl-3,5-dihydroxyphenyl benzoate , a critical intermediate in the synthesis of anthocyanins and complex polyphenols.
Executive Summary
This compound (CAS 32292-78-7 ) is a specialized depside derivative used primarily as a regiospecific building block in the total synthesis of anthocyanidins (e.g., Malvidin, Delphinidin) and related flavonoids. Its structural significance lies in the selective protection of the hydroxyl group ortho to the formyl moiety on the phloroglucinol core. This asymmetry is essential for directing subsequent condensation reactions, such as the Robinson anthocyanin synthesis, preventing polymerization and ensuring correct ring closure.
Chemical Identity
| Property | Detail |
| CAS Registry Number | 32292-78-7 |
| IUPAC Name | (2-Formyl-3,5-dihydroxyphenyl) benzoate |
| Common Synonyms | 2-Benzoyloxy-4,6-dihydroxybenzaldehyde; 2,4,6-Trihydroxybenzaldehyde 2-benzoate |
| Molecular Formula | C₁₄H₁₀O₅ |
| Molecular Weight | 258.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 198–200 °C (decomposition) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Structural Logic & Reactivity
The molecule consists of a phloroglucinol aldehyde core where the C2-hydroxyl group (ortho to the aldehyde) is esterified with benzoic acid.
Mechanistic Importance
-
Symmetry Breaking: The parent compound, 2,4,6-trihydroxybenzaldehyde, is symmetric. Esterification at the C2 position breaks this symmetry, differentiating the electronic environment of the remaining hydroxyls (C4 and C6).
-
Directed Cyclization: In the synthesis of flavylium salts (anthocyanins), the free hydroxyl at C6 is required to attack the ketone of the acetophenone partner. The C2-benzoate acts as a protecting group that prevents competing nucleophilic attacks and is often cleaved in situ or in a subsequent hydrolysis step to yield the final hydroxylated anthocyanidin.
-
Hydrogen Bonding: The remaining ortho-hydroxyl (C6-OH) forms a strong intramolecular hydrogen bond with the formyl oxygen, stabilizing the molecule but also influencing the pKa of the C4-hydroxyl.
Synthesis Protocol
The synthesis of this compound requires precise control to achieve mono-esterification on a highly activated aromatic ring. The following protocol is adapted from biomimetic studies of poppy pigments (Nudicaulins).
Reaction Pathway
The synthesis proceeds via the selective benzoylation of 2,4,6-trihydroxybenzaldehyde .
Figure 1: Synthetic trajectory from Phloroglucinol to Anthocyanins via the Benzoate intermediate.
Detailed Methodology
Reagents:
-
2,4,6-Trihydroxybenzaldehyde (1.00 g, 6.49 mmol)[1]
-
Benzoyl chloride (0.38 mL, 3.24 mmol) — Note: 0.5 equivalents used to favor mono-substitution.
-
Potassium Hydroxide (0.2 M aqueous solution)[1]
-
Ethyl Acetate (EtOAc)[1]
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Protocol:
-
Preparation: Dissolve 2,4,6-trihydroxybenzaldehyde (1.00 g) in 40 mL of 0.2 M aqueous KOH. Cool the solution to 0 °C in an ice bath.
-
Addition: Add benzoyl chloride (0.38 mL) dropwise over 5–10 minutes. The limiting stoichiometry (0.5 eq) is critical to prevent the formation of di- and tri-benzoates.
-
Reaction: Stir the mixture at 0 °C for 40 minutes .
-
Quenching: Add an excess of saturated aqueous NaHCO₃ to quench unreacted benzoyl chloride. Stir for an additional 30 minutes.
-
Workup:
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum Ether : Ethyl Acetate, gradient 5:1 → 3:1).[1]
-
Yield: Typical yield is ~30–42% (based on recovered starting material).[1]
Analytical Characterization
Verification of the product requires confirming the loss of symmetry in the NMR spectrum compared to the precursor.
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d₆ Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1]
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |
| ¹H | 11.37 | Singlet (s) | –OH | Strongly H-bonded phenolic proton (C6-OH). |
| ¹H | 11.00 | Broad Singlet | –OH | Free phenolic proton (C4-OH). |
| ¹H | 10.00 | Singlet (s) | –CHO | Formyl proton.[1] |
| ¹H | 8.11 | Doublet (dd) | Ar-H (2H) | Benzoate ortho protons. |
| ¹H | 7.76–7.58 | Multiplet (m) | Ar-H (3H) | Benzoate meta/para protons. |
| ¹H | 6.32 | Doublet (d, J=2.1 Hz) | Ar-H | Symmetry Break: C3-H and C5-H are distinct. |
| ¹H | 6.27 | Doublet (d, J=2.1 Hz) | Ar-H | Symmetry Break: Distinct from 6.32 ppm.[1] |
Interpretation: The appearance of two distinct doublets at 6.32 and 6.27 ppm (coupling constant J = 2.1 Hz, typical for meta-coupling) confirms that the molecule is no longer symmetric. In the starting material (2,4,6-trihydroxybenzaldehyde), these protons would appear as a single signal at ~5.78 ppm.
Safety & Handling
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). May cause respiratory irritation.
-
Storage: Store at -20 °C to prevent slow hydrolysis or oxidation of the aldehyde. The compound is hygroscopic; store under inert atmosphere (Argon/Nitrogen) if possible.
-
Stability: Stable in solid form. In solution (especially basic), the ester bond is susceptible to hydrolysis, regenerating the trihydroxybenzaldehyde.
References
-
Biomimetic Synthesis of Nudicaulins: Structure and synthesis of 2-benzoyloxy-4,6-dihydroxybenzaldehyde (Compound 11). Royal Society of Chemistry (Org. Biomol. Chem.).
-
Anthocyanin Precursors: Synthesis of Malvidin Chloride and related flavylium salts. ChemicalBook / LookChem Technical Data.
-
Compound Registry: PubChem CID 122581. National Center for Biotechnology Information.
Sources
solubility of 2-Formyl-3,5-dihydroxyphenyl benzoate in different solvents
An In-Depth Technical Guide to the Solubility of 2-Formyl-3,5-dihydroxyphenyl benzoate
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. By integrating theoretical principles with predictive analysis based on the molecule's structural attributes, this document serves as a foundational resource for scientists working with this compound. We will explore its physicochemical profile, predict its solubility across different solvent classes, detail the key factors influencing its solubility, and provide a robust experimental protocol for its empirical determination.
Introduction: The Critical Role of Solubility
This compound is a multifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules, such as Hirsutidin Chloride, an anthocyanidin with potential applications in health and medicine[1]. Understanding and controlling the solubility of this intermediate is paramount. In synthesis, solubility governs the choice of reaction media, affecting reaction rates, yield, and ease of purification. In drug development, the solubility of a precursor can influence the final API's properties, and for any compound, solubility is a direct determinant of its dissolution rate and subsequent absorption and bioavailability. This guide provides the foundational knowledge required to make informed decisions when handling this compound in a laboratory or process setting.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its physical properties. The key to predicting solubility lies in understanding the interplay of its various functional groups and overall architecture.
Molecular Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₄H₁₀O₅ | [1][2][] | Indicates the elemental composition. |
| Molecular Weight | 258.23 g/mol | [2][] | A moderate molecular size. |
| XLogP3 | 2.6 | [2] | Suggests a balance between lipophilicity and hydrophilicity; moderate solubility in both polar and non-polar environments might be expected, though favoring polar. |
| Hydrogen Bond Donors | 2 | [2] | The two phenolic hydroxyl (-OH) groups can donate protons, enabling strong interactions with hydrogen-bond accepting solvents (e.g., alcohols, water, DMSO). |
| Hydrogen Bond Acceptors | 5 | [2] | The five oxygen atoms (two hydroxyl, one aldehyde, two ester) can accept protons, allowing interactions with hydrogen-bond donating solvents (e.g., water, alcohols). |
| Polar Surface Area (PSA) | 83.8 Ų | [2] | This value indicates significant polarity, predicting good solubility in polar solvents. |
| Predicted pKa | 6.74 ± 0.23 | [1] | The phenolic hydroxyl groups are weakly acidic. This predicts that solubility in aqueous media will be highly dependent on pH, increasing dramatically above this pKa value. |
Expert Analysis: The molecular structure reveals a tale of two competing characteristics. The two aromatic rings provide a significant nonpolar character, which tends to decrease aqueous solubility. However, this is strongly counteracted by the presence of five polar oxygen-containing functional groups: two hydroxyls, an aldehyde, and an ester. The ability to both donate and accept hydrogen bonds is the most dominant feature, suggesting that the compound's solubility will be highest in polar solvents capable of these interactions. The predicted pKa is particularly noteworthy, indicating that this molecule's aqueous solubility can be manipulated by adjusting pH.
Theoretical Framework: Beyond "Like Dissolves Like"
The adage "like dissolves like" is a useful starting point, meaning polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. However, a more sophisticated understanding requires considering the specific intermolecular forces at play.
-
Hydrogen Bonding: The strongest intermolecular force for this molecule. The phenolic -OH groups are potent hydrogen bond donors, and all five oxygen atoms are acceptors. Solvents that can participate in hydrogen bonding (e.g., water, methanol, ethanol) will be effective.
-
Dipole-Dipole Interactions: The carbonyl (C=O) groups of the aldehyde and ester, along with the C-O bonds, create permanent dipoles, leading to favorable interactions with other polar solvent molecules like acetone or ethyl acetate.
-
Dispersion Forces: These weak forces exist in all molecules and are the primary mode of interaction for nonpolar solvents. The aromatic rings of the solute can interact with aromatic solvents like toluene through these forces (specifically, pi-pi stacking).
A quantitative approach to combining these forces is provided by Hansen Solubility Parameters (HSP) . HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH)[4][5]. A solute will be most soluble in a solvent when their respective HSP values are closely matched[4].
Caption: Hansen Solubility Parameters (HSP) concept map.
Predicted Solubility Profile in Common Laboratory Solvents
Based on the physicochemical properties and theoretical principles, we can predict the solubility of this compound in various solvent classes.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low (at neutral pH), High (at alkaline pH) | The large aromatic structure limits solubility in neutral water. However, at pH > 6.74, the acidic phenols deprotonate to form a highly polar, water-soluble phenoxide salt[6][7]. |
| Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating all polar groups of the molecule. Phenolic compounds generally show good solubility in alcohols[8]. | |
| Polar Aprotic | DMSO, DMF | Very High | These are highly polar solvents that are strong hydrogen bond acceptors, leading to very strong solute-solvent interactions. |
| Acetone, Ethyl Acetate | High to Medium | These solvents have strong dipoles and are hydrogen bond acceptors. Esters like butyl acetate are known to be effective for extracting similar aromatic aldehydes[9]. | |
| Acetonitrile | Medium | Acetonitrile is polar but is a weaker hydrogen bond acceptor compared to acetone or DMSO, leading to slightly lower but still significant solubility. | |
| Nonpolar | Hexane, Heptane | Insoluble | The large polarity mismatch prevents effective solvation. The nonpolar solvent cannot overcome the strong intermolecular forces between the solute molecules. |
| Toluene, Xylene | Low to Slight | Solubility is expected to be poor. However, weak pi-pi stacking interactions between the aromatic rings of the solvent and solute may allow for minimal dissolution. | |
| Diethyl Ether | Slight | As a weakly polar solvent that can act as a hydrogen bond acceptor, it may dissolve small amounts of the compound, but its largely nonpolar character limits its capacity. |
Critical Factors Influencing Solubility
Solubility is not an intrinsic constant but is influenced by external conditions.
-
pH: As established, pH is the most critical factor for aqueous solubility. Due to its acidic phenolic groups, the compound's solubility will increase by orders of magnitude in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) where it converts to its conjugate base[7][10]. Conversely, in acidic solutions, it will remain in its less soluble protonated form[11].
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the crystal lattice energy of the solid and the energy required to create space for the solute in the solvent.
-
Polymorphism: This compound may exist in different solid-state crystalline forms, known as polymorphs[12]. Each polymorph has a unique crystal lattice arrangement, resulting in different melting points, stabilities, and crucially, solubilities[13][14]. Metastable polymorphs are generally more soluble than their thermodynamically stable counterparts but may convert to the more stable, less soluble form over time[15][16].
Standard Protocol for Experimental Solubility Determination
While predictions are invaluable, empirical data is the gold standard. The Shake-Flask Method is the most reliable and widely recognized technique for determining thermodynamic solubility[17].
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology:
-
System Preparation: Add an excess of solid this compound to a glass vial containing a precisely known volume of the test solvent. "Excess" means enough solid is added so that it will not completely dissolve, ensuring a saturated solution is formed.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours[18][19]. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For faster and more complete separation, centrifuge the vials at high speed.
-
Sample Collection: Carefully withdraw a specific volume of the clear supernatant (the saturated solution), taking extreme care not to disturb the solid pellet.
-
Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical instrument.
-
Analysis and Quantification: Determine the concentration of the diluted sample using a pre-calibrated and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy[9][20].
-
Final Verification: After sampling, visually inspect the original vial to confirm that an excess of the solid material remains, validating that the solution was indeed saturated[17].
Conclusion and Recommendations
The solubility profile of this compound is dictated by its multifunctional chemical structure.
-
High solubility is predicted in polar organic solvents, particularly polar aprotic (DMSO, DMF) and polar protic (methanol, ethanol) solvents, due to strong hydrogen bonding and dipole-dipole interactions. These should be the first choice for synthetic reactions and purification processes like recrystallization.
-
Poor solubility is expected in nonpolar aliphatic and aromatic solvents (hexane, toluene).
-
Aqueous solubility is low but highly manipulable . While sparingly soluble in neutral water, its solubility will increase dramatically in alkaline conditions (pH > 7) due to the deprotonation of its acidic phenolic hydroxyl groups. This property is invaluable for extraction and purification schemes involving pH swings.
For any critical application, it is strongly recommended to empirically determine the solubility in the specific solvent system of interest using the shake-flask method outlined above. This ensures that process decisions are based on accurate, quantitative data rather than theoretical predictions alone.
References
-
LookChem. (n.d.). Cas 32292-78-7, this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from [Link]
-
Ràfols, C., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 747. Available at: [Link]
-
Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Separation and Purification Technology, 340, 126780. Available at: [Link]
-
Silva, C. M., et al. (2018). Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Dissolution Technologies. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
ResearchGate. (2021). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved from [Link]
-
Foppoli, A., et al. (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 9(2), 18. Available at: [Link]
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
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The Robinson Intermediate: A Technical Guide to 2-Formyl-3,5-dihydroxyphenyl Benzoate
The following technical guide details the discovery, chemistry, and application of 2-Formyl-3,5-dihydroxyphenyl benzoate (also known as 2-benzoyloxy-4,6-dihydroxybenzaldehyde).
Executive Summary
This compound (CAS: 32292-78-7) is a specialized depside-like intermediate primarily utilized in the total synthesis of anthocyanidins and related polyphenolic natural products.[1][2] Historically significant as the "Robinson Intermediate," it was developed by Nobel Laureate Sir Robert Robinson in the 1930s to solve the regioselectivity challenges in constructing the flavylium cation core of pigments like Cyanidin and Malvidin .
In modern drug development, this compound serves as a critical scaffold for accessing A-ring modified flavonoids , which are investigated for their antioxidant, anti-inflammatory, and antidiabetic properties.
Chemical Identity Table
| Property | Data |
| IUPAC Name | (2-Formyl-3,5-dihydroxyphenyl) benzoate |
| Common Synonyms | 2-Benzoyloxy-4,6-dihydroxybenzaldehyde; 2-O-Benzoylphloroglucinolaldehyde |
| CAS Registry Number | 32292-78-7 |
| Molecular Formula | C₁₄H₁₀O₅ |
| Molecular Weight | 258.23 g/mol |
| Core Scaffold | Phloroglucinol (1,3,5-trihydroxybenzene) derivative |
| Functional Classification | Depside; Polyphenol precursor; Protecting group intermediate |
History & Discovery: The Robinson Era
The discovery of this compound is inextricably linked to the structural elucidation of plant pigments. In the early 20th century, the chemical structures of anthocyanins (the red, purple, and blue pigments in flowers) were hypothesized but not proven.
The Regioselectivity Challenge
To prove the structure of Cyanidin , chemists needed to synthesize it from simpler building blocks: a phloroglucinol derivative (A-ring) and a catechol derivative (B-ring).
-
The Problem: Condensing free phloroglucinol aldehyde with an acetophenone yields a mixture of isomers because the symmetric hydroxyl groups of phloroglucinol react indiscriminately.
-
The Solution (1934): Sir Robert Robinson and his team devised a strategy to "lock" one of the hydroxyl groups. By selectively benzoylating the hydroxyl group ortho to the aldehyde functionality, they created 2-benzoyloxy-4,6-dihydroxybenzaldehyde .
This "Robinson Intermediate" forced the condensation reaction to occur at the specific position required to close the pyran ring correctly, yielding the authentic flavylium salt. This methodology confirmed the structure of major anthocyanins and established the foundation for flavonoid chemistry.
Synthesis & Methodology
The synthesis of this compound requires precise control of pH and temperature to achieve regioselective esterification.
Protocol: Regioselective Benzoylation
Objective: Synthesize 2-benzoyloxy-4,6-dihydroxybenzaldehyde from 2,4,6-trihydroxybenzaldehyde.[3]
Reagents:
-
Substrate: 2,4,6-Trihydroxybenzaldehyde (Phloroglucinol aldehyde).
-
Reagent: Benzoyl chloride (PhCOCl).
-
Base/Solvent: 0.2 M Aqueous Potassium Hydroxide (KOH).[3]
-
Quench: Saturated Sodium Bicarbonate (NaHCO₃).
Step-by-Step Workflow:
-
Preparation: Dissolve 2,4,6-trihydroxybenzaldehyde (1.0 eq) in 0.2 M KOH at 0°C (Ice bath). The low temperature is critical to kinetic control.
-
Addition: Add Benzoyl chloride (0.5 eq) dropwise over 20 minutes.
-
Note: Using a sub-stoichiometric amount or slow addition prevents di- and tri-benzoylation.
-
-
Reaction: Stir the mixture at 0°C for 40 minutes.
-
Mechanism:[4] The hydroxyl group at the 2-position (ortho to the aldehyde) is hydrogen-bonded to the carbonyl oxygen. Paradoxically, under these basic conditions, the specific electronic environment allows for selective acylation at this position or protection of the others via salt formation, directing the benzoyl group to the 2-position.
-
-
Quench: Add excess saturated NaHCO₃ and stir for 30 minutes.
-
Workup: Warm to room temperature. Extract with Ethyl Acetate (3x).[3] Dry organic layers over Na₂SO₄ and concentrate.[3][5]
-
Purification: Recrystallize or use flash column chromatography (Silica gel) if necessary.
Mechanism of Action: The Anthocyanin Pathway
The utility of this molecule lies in its ability to act as a regioselective electrophile in the formation of the flavylium core.
Diagram: From Intermediate to Anthocyanin
The following diagram illustrates how the Robinson Intermediate directs the synthesis of Malvidin Chloride.
Caption: The Robinson Synthesis Pathway. The benzoate group (green node) protects the 2-hydroxyl, forcing the acetophenone to react with the free hydroxyls to form the correct pyran ring system.
Applications in Drug Development
While historically a synthetic tool, this compound is relevant in modern pharmaceutical research:
-
Antioxidant Pharmacophores: The 2,4,6-trihydroxybenzaldehyde core is a potent scavenger of Reactive Oxygen Species (ROS). The benzoate derivative serves as a lipophilic prodrug, improving cellular permeability before metabolizing back to the active polyphenol.
-
Sickle Cell Disease (SCD): Aldehyde-based drugs (like Voxelotor) work by binding to hemoglobin S to prevent polymerization. Researchers utilize libraries of substituted benzaldehydes, including benzoate-protected forms, to screen for binding affinity and metabolic stability.
-
Biomimetic Synthesis: As seen in the synthesis of Nudicaulins (yellow pigments from Iceland Poppy), this intermediate allows for the laboratory replication of complex biosynthetic pathways, aiding in the discovery of new antibiotic or anti-cancer natural products.
References
-
Robinson, R., & Todd, A. R. (1934). Experiments on the Synthesis of Anthocyanins. Part XXIV. A Synthesis of Cyanidin Chloride. Journal of the Chemical Society.[4][6]
-
Devi, K. A., et al. (2015). Biomimetic Synthesis of Nudicaulins I and II, Yellow Pigments from the Iceland Poppy Papaver nudicaule. Organic Letters / RSC Advances.
-
PubChem. (2025). Compound Summary: this compound (CAS 32292-78-7).[1][2] National Library of Medicine.
-
ChemicalBook. (2024). 2,4,6-Trihydroxybenzaldehyde and its Derivatives: Synthesis and Biological Activity.
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- 5. 2,4,6-TRIHYDROXYBENZALDEHYDE | 487-70-7 [chemicalbook.com]
- 6. Peonidin-3-O-glucoside chloride | CAS#:6906-39-4 | Chemsrc [chemsrc.com]
safety and handling of 2-Formyl-3,5-dihydroxyphenyl benzoate
Technical Guide: Safety, Handling, and Applications of 2-Formyl-3,5-dihydroxyphenyl benzoate
CAS: 32292-78-7 Formula: C₁₄H₁₀O₅ Molecular Weight: 258.23 g/mol Synonyms: 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde; 2,4,6-Trihydroxybenzaldehyde 2-benzoate.[1][2][3]
Part 1: Core Directive & Executive Summary
This guide addresses the specific technical requirements for handling This compound , a specialized intermediate primarily used in the total synthesis of anthocyanidins (e.g., Malvidin chloride) and complex polyphenols.[2]
Unlike generic reagents, this compound possesses a "masked" phloroglucinol core.[2] It combines the high reactivity of an electron-rich benzaldehyde with the hydrolytic susceptibility of a phenol ester.[2] The primary failure mode in research applications is oxidative degradation leading to polymerization (browning) or hydrolysis due to improper storage. [2]
Key Operational Maxim: Treat this compound not just as an aldehyde, but as a latent quinone precursor . Strict exclusion of moisture and oxygen is required to maintain the integrity of the 3,5-dihydroxy motif.[2]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Structural Causality & Hazard Profiling
To handle this compound safely, one must understand its reactive moieties.[2] It is not merely an irritant; it is a poly-functional electrophile/nucleophile hybrid.[2]
-
The Aldehyde (C2 Position): Highly electrophilic due to the ortho-benzoate electron-withdrawing effect.[2] It readily forms Schiff bases with biological amines (proteins), making it a potent skin sensitizer .[2]
-
The Resorcinol Moiety (C3/C5 Hydroxyls): These positions are electron-rich.[2] In the presence of base or oxidants, they facilitate oxidation to ortho- or para-quinone methides.[2] This results in rapid discoloration (turning from pale yellow/green to black) and loss of biological activity.[2]
-
The Benzoate Ester: This acts as a protecting group for one hydroxyl.[2] However, it is labile.[2] Exposure to ambient moisture (hydrolysis) releases Benzoic Acid and 2,4,6-Trihydroxybenzaldehyde .[2] The latter is significantly more unstable and prone to oxidation than the esterified parent.[2]
Safety Classification (Read-Across from SAR):
-
GHS Signal Word: WARNING
-
Hazard Statements:
Storage & Stability Protocol
Standard refrigeration is insufficient.[2] The following protocol is self-validating: if the compound changes color, the protocol was breached.[2]
-
Atmosphere: Store strictly under Argon or Nitrogen .[2]
-
Temperature: -20°C is mandatory for long-term storage (>1 week).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is permeable to oxygen over time; use electrical tape or shrink bands for freezers.[2]
-
Desiccation: Store the vial inside a secondary container (jar) containing activated silica gel or molecular sieves.
Synthesis & Application Context
This compound is a critical "A-ring" precursor in the synthesis of anthocyanins.[2] The benzoate group serves a dual purpose: it protects the sensitive phloroglucinol core during the condensation with acetophenones (the "B-ring" source) and directs regioselectivity.[2]
Diagram 1: Anthocyanin Synthesis Workflow The following diagram illustrates the role of CAS 32292-78-7 in the biomimetic synthesis of Malvidin, highlighting the critical deprotection step.
Caption: Synthesis pathway showing CAS 32292-78-7 as the protected A-ring donor for anthocyanidins.[2][3][4]
Part 3: Experimental Protocols & Visualization
Analytical Quality Control (HPLC)
Before using this intermediate in expensive total synthesis, purity must be validated.[2] The presence of Benzoic acid (peak at ~4-5 min depending on column) indicates degradation.[2]
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) | Standard retention for aromatic esters.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses phenol ionization, sharpening peaks.[2] |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | Strong eluent for the hydrophobic benzoate group.[2] |
| Gradient | 10% B to 90% B over 20 mins | Separates polar hydrolysis products from the ester. |
| Detection | UV @ 280 nm (Phenol) & 320 nm (Conjugation) | 280nm detects the benzoate; 320nm detects the aldehyde conjugation.[2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
Handling Workflow: The "Inert Transfer" System
To prevent the "Black Paste" degradation, use this workflow for weighing and transfer.
Diagram 2: Stability & Handling Logic This decision tree outlines the degradation pathways and the required intervention points.[2]
Caption: Degradation pathways (Hydrolysis/Oxidation) and required preventive controls.
Step-by-Step Handling Protocol
-
Equilibration: Remove the vial from the -20°C freezer. Do not open immediately. Allow the vial to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial condenses atmospheric moisture instantly, initiating hydrolysis.[2]
-
Weighing:
-
Solubilization:
-
Reaction Setup: If using in a synthesis (e.g., aldol condensation), add the base (e.g., NaOH, Piperidine) last .[2] The deprotonated phenolate is extremely sensitive to oxidation.[2] Ensure the system is degassed before base addition.[2]
References
-
SIELC Technologies. (2018).[2] HPLC Analysis of this compound. Retrieved from [Link]
-
PubChem. (n.d.).[2][3] Compound Summary: this compound (CID 122581).[2][3] National Library of Medicine.[2] Retrieved from [Link]
-
LookChem. (2017).[2] Safety Data Sheet: Malvidin Chloride and Intermediates. Retrieved from [Link]
Sources
Methodological & Application
The Versatile Intermediate: Application Notes and Protocols for 2-Formyl-3,5-dihydroxyphenyl benzoate in Organic Synthesis
For Immediate Release
A comprehensive guide detailing the synthetic utility of 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS 32292-78-7) has been developed for researchers, scientists, and drug development professionals. This document provides in-depth application notes and detailed protocols for the use of this versatile intermediate in the synthesis of high-value organic molecules, including flavonoids and anthocyanidins.
Introduction: A Key Building Block for Bioactive Scaffolds
This compound, also known as 2-Benzoyloxy-4,6-dihydroxybenzaldehyde, is a hydroxylated benzoate with a crucial formyl substitution, making it a valuable precursor in various synthetic pathways.[1] Its unique arrangement of functional groups—an aldehyde, two hydroxyl groups, and a benzoate ester—allows for a range of chemical transformations, positioning it as a key starting material for the construction of complex molecular architectures. Notably, it serves as a significant intermediate in the synthesis of plant-based compounds with potential therapeutic applications, such as lowering LDL cholesterol, and in the generation of natural products like Hirsutidin Chloride, an anthocyanidin found in the Madagascar Periwinkle (Catharanthus roseus).[2][3]
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| CAS Number | 32292-78-7 |
| Molecular Formula | C₁₄H₁₀O₅ |
| Molecular Weight | 258.23 g/mol |
| Appearance | White to Off-White Solid |
| IUPAC Name | (2-formyl-3,5-dihydroxyphenyl) benzoate |
Synthetic Applications and Core Reaction Mechanisms
The strategic placement of reactive sites on the phenyl ring of this compound enables its participation in several named reactions, leading to the efficient synthesis of diverse heterocyclic systems.
Synthesis of Flavonoids: The Allan-Robinson Reaction
Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. The Allan-Robinson reaction provides a direct route to flavones from o-hydroxyaryl ketones and aromatic anhydrides.[5] this compound, with its o-hydroxy aldehyde functionality, is an ideal substrate for this transformation.
The reaction proceeds through an initial acylation of the hydroxyl groups, followed by a base-catalyzed intramolecular aldol condensation to form the chromone ring, a core structure of flavones. The benzoate group can be either retained or cleaved depending on the reaction conditions and subsequent workup steps.
Diagram 1: Proposed Allan-Robinson Reaction Pathway
Caption: General workflow for flavonoid synthesis.
Synthesis of Anthocyanidins: Precursor to Hirsutidin Chloride
Anthocyanidins are colored water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. This compound is a documented intermediate in the synthesis of Hirsutidin Chloride.[2] This synthesis typically involves the condensation of the o-hydroxy benzaldehyde moiety with a suitably substituted acetophenone derivative to construct the characteristic flavylium cation core of anthocyanidins.
The reaction involves an acid-catalyzed condensation, followed by cyclization and dehydration to form the benzopyrylium ring system. The specific substitution pattern of the resulting anthocyanidin is determined by the choice of the acetophenone coupling partner.
Diagram 2: Anthocyanidin Synthesis Workflow
Caption: Key steps in anthocyanidin synthesis.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of flavonoids and a key intermediate for anthocyanidins using this compound.
Protocol 1: General Procedure for the Synthesis of 7-Hydroxy-5-Benzoyloxy-Flavone Derivatives (Allan-Robinson Reaction)
This protocol outlines a general procedure for the synthesis of flavone derivatives. The specific aromatic anhydride and reaction conditions may be optimized for different target molecules.
Materials:
-
This compound
-
Appropriate aromatic anhydride (e.g., acetic anhydride, benzoic anhydride)
-
Anhydrous sodium salt of the corresponding aromatic acid (e.g., sodium acetate, sodium benzoate)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the aromatic anhydride (3.0 eq), and the anhydrous sodium salt of the aromatic acid (3.0 eq).
-
Add a high-boiling point solvent to the mixture.
-
Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid) to yield the pure flavone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Synthesis of a Chalcone Intermediate for Anthocyanidin Synthesis
This protocol describes the base-catalyzed Claisen-Schmidt condensation to form a chalcone, a key precursor for anthocyanidins.
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4'-hydroxy-3',5'-dimethoxyacetophenone for Hirsutidin synthesis)
-
Ethanol
-
Aqueous solution of a strong base (e.g., 50% KOH or NaOH)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add the aqueous base solution dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-24 hours. The reaction mixture will typically become deeply colored.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated chalcone is collected by filtration, washed with cold water until neutral, and dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The purified chalcone can then be subjected to oxidative cyclization using reagents like selenium dioxide or iodine in a suitable solvent to yield the corresponding flavylium salt (anthocyanidin).
Data Summary and Expected Outcomes
The yields and specific reaction conditions for the synthesis of various flavonoids and anthocyanidin precursors will vary depending on the specific substrates used. The following table provides a representative summary of expected outcomes based on analogous reactions reported in the literature.
Table 2: Representative Yields for Reactions Involving o-Hydroxybenzaldehyde Derivatives
| Reaction Type | Substrates | Product Type | Typical Yield (%) |
| Allan-Robinson | o-Hydroxyacetophenone, Aromatic Anhydride | Flavone | 40-70% |
| Claisen-Schmidt | o-Hydroxybenzaldehyde, Acetophenone | Chalcone | 70-90% |
| Oxidative Cyclization | Chalcone | Flavylium Salt | 30-60% |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols outlined in this guide provide a solid foundation for the synthesis of a variety of biologically active flavonoids and anthocyanidins. The presence of multiple reactive sites offers opportunities for further derivatization and the creation of novel compound libraries for drug discovery and materials science applications. Future research may focus on the development of more sustainable and efficient catalytic systems for these transformations, as well as exploring the full potential of this building block in the synthesis of other complex natural products and their analogues.
References
- Allan, J.; Robinson, R. J. Chem. Soc.1924, 125, 2192-2195.
-
PubChem. This compound. [Link]
-
LookChem. Cas 32292-78-7,this compound. [Link]
- Bansal, M., et al. Biomed J Sci & Tech Res2017, 1(6), BJSTR.MS.ID.000527.
-
PubChem. Hirsutidin chloride. [Link]
- Patents, Google. Method for the synthesis of anthocyanins.
-
ResearchGate. Synthesis of a series of derivatives of 3-hydroxyphenyl benzoate.... [Link]
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Application Notes and Protocols for the Evaluation of 2-Formyl-3,5-dihydroxyphenyl benzoate as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for investigating the enzyme inhibitory potential of 2-Formyl-3,5-dihydroxyphenyl benzoate. While direct enzymatic targets of this specific molecule are not extensively documented in current literature, its structural features—a polyphenolic backbone, a benzophenone-like core, and an aldehyde group—suggest a strong likelihood of interaction with various enzyme classes. This guide is structured to provide both the theoretical framework and practical, field-proven protocols to explore these potential activities.
Introduction: The Scientific Rationale
This compound is a multifaceted organic molecule with a molecular formula of C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol [1]. Its structure is characterized by a dihydroxyphenyl group appended with a formyl (aldehyde) moiety, ester-linked to a benzoate group. This arrangement of functional groups is common in natural products and synthetic compounds that exhibit a wide range of biological activities, including enzyme inhibition[2][3].
The presence of hydroxyl groups on the phenyl ring suggests potential interactions with the active sites of various enzymes, a common mechanism for many phenolic compounds[4]. Furthermore, derivatives of structurally similar compounds, such as 2,4-dihydroxybenzaldehyde and other benzophenones, have demonstrated notable biological effects, including anti-inflammatory and enzyme-inhibitory activities[5][6]. These insights form the basis for the targeted application of the protocols detailed herein. Enzyme inhibition is a cornerstone of drug discovery, offering a direct mechanism to modulate pathological processes[7].
Potential Therapeutic Areas for Investigation:
-
Metabolic Diseases: Inhibition of enzymes like α-glucosidase and α-amylase by polyphenolic compounds can regulate carbohydrate digestion and glucose absorption, offering a therapeutic strategy for type 2 diabetes[8]. Benzophenone derivatives have shown promise as α-glucosidase inhibitors[9].
-
Inflammatory Conditions: The anti-inflammatory properties of related phenolic aldehydes are linked to the inhibition of pathways such as nuclear factor-kappa B (NF-κB), which controls the expression of pro-inflammatory enzymes like cyclooxygenase (COX)[5][6].
-
Gout and Hyperuricemia: Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a primary treatment for gout. Polyphenols are known to be effective inhibitors of this enzyme[10][11].
-
Neurodegenerative Diseases: Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as potential cholinesterase inhibitors[12].
-
Hyperpigmentation: Tyrosinase is a crucial enzyme in melanin synthesis. Inhibitors of this enzyme are sought after in cosmetics and for treating hyperpigmentation disorders[13].
Postulated Mechanism of Action
The inhibitory action of this compound is likely to be multifaceted, owing to its chemical structure. The hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme's active site, potentially leading to competitive or non-competitive inhibition. The aromatic rings may engage in π-π stacking interactions with aromatic residues within the enzyme. The aldehyde group, being reactive, could potentially form reversible covalent bonds (Schiff bases) with lysine residues in the active site of certain enzymes.
Experimental Protocols
These protocols are designed to be robust and self-validating, providing a clear path to characterizing the inhibitory potential of this compound.
Preliminary Steps: Compound Preparation and Handling
-
Solubility Testing: Begin by determining the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol). For most enzymatic and cell-based assays, a stock solution in DMSO is standard.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate assay buffer just before use. Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts.
Protocol: Determination of IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a fundamental parameter to quantify the potency of an inhibitor.
Workflow for IC₅₀ Determination:
Caption: Workflow for enzyme kinetics analysis.
Step-by-Step Procedure:
-
Assay Design: Set up a matrix of reactions with varying concentrations of the substrate and a few fixed concentrations of this compound (including a zero-inhibitor control).
-
Initial Velocity Measurement: For each condition, measure the initial reaction rate (V₀).
-
Data Plotting:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Lineweaver-Burk Plot: For a clearer visualization of the kinetic parameters, create a double reciprocal plot (1/V₀ vs. 1/[Substrate]).
-
-
Interpretation:
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. Lines on the Lineweaver-Burk plot intersect at the y-axis.
-
Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. Lines on the Lineweaver-Burk plot intersect at the x-axis.
-
Uncompetitive Inhibition: Both Vmax and Km decrease. Lines on the Lineweaver-Burk plot are parallel.
-
Target-Specific Assay Protocols
Based on the structural characteristics of this compound, the following enzyme assays are recommended for initial screening.
Principle: This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at approximately 295 nm.[10]
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
This compound
-
Allopurinol (positive control)
Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of phosphate buffer, 25 µL of the test compound (or allopurinol/vehicle), and 25 µL of xanthine oxidase solution.[14]
-
Pre-incubate the mixture at 25°C for 15 minutes.[14]
-
Initiate the reaction by adding 150 µL of xanthine solution.[14]
-
Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.
-
Calculate the rate of uric acid formation and determine the percent inhibition.
Principle: This colorimetric assay measures the oxidation of L-DOPA to dopachrome by tyrosinase, which can be quantified by absorbance at approximately 475 nm.[13]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
This compound
-
Kojic acid (positive control)
Procedure:
-
In a 96-well plate, combine 40 µL of the test compound (or kojic acid/vehicle) with 80 µL of sodium phosphate buffer and 40 µL of mushroom tyrosinase solution.[15]
-
Pre-incubate at 25°C for 10 minutes.[15]
-
Start the reaction by adding 40 µL of L-DOPA solution.[15]
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
Calculate the rate of dopachrome formation and determine the percent inhibition.
Principle: This assay uses a cell line, such as RAW 264.7 macrophages, to assess the ability of the test compound to inhibit the production of prostaglandin E₂ (PGE₂) induced by lipopolysaccharide (LPS), which is a measure of COX-2 activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Celecoxib (positive control)
-
PGE₂ ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or celecoxib for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE₂ production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percent inhibition of PGE₂ production.
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical IC₅₀ Values of this compound against Target Enzymes
| Target Enzyme | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| Xanthine Oxidase | [Experimental Value] | Allopurinol | [Literature/Experimental Value] |
| Tyrosinase | [Experimental Value] | Kojic Acid | [Literature/Experimental Value] |
| α-Glucosidase | [Experimental Value] | Acarbose | [Literature/Experimental Value] |
| COX-2 (Cell-based) | [Experimental Value] | Celecoxib | [Literature/Experimental Value] |
Table 2: Hypothetical Kinetic Parameters for Inhibition of Xanthine Oxidase
| Inhibitor Concentration | Vmax (µmol/min) | Km (µM) | Mode of Inhibition |
| 0 µM | [Value] | [Value] | N/A |
| [X] µM | [Value] | [Value] | [Competitive/Non-competitive/etc.] |
| [Y] µM | [Value] | [Value] | [Competitive/Non-competitive/etc.] |
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The provided protocols, grounded in established methodologies, will enable researchers to generate reliable and reproducible data. Positive results from these in vitro and cell-based assays will pave the way for further preclinical development, including lead optimization, selectivity profiling against related enzymes, and in vivo efficacy studies in relevant disease models.
References
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Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. (2025). ResearchGate. [Link]
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Liu, Q., et al. (2012). Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors. Archiv der Pharmazie, 345(10), 771-783. [Link]
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Chen, Y., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 3(10), e3614. [Link]
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Tundis, R., Loizzo, M. R., & Menichini, F. (2014). Dietary Polyphenols as Natural Inhibitors of α-Amylase and α-Glucosidase. Current medicinal chemistry, 21(31), 3556–3570. [Link]
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This compound. PubChem. [Link]
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Pan, X., Niu, D., & Liu, H. (2011). Inhibition of enzymatic cellulolysis by phenolic compounds. Biotechnology for biofuels, 4, 5. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
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Łażewska, D., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(2), 299. [Link]
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Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current drug targets, 8(1), 59-71. [Link]
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Senturk, M., et al. (2019). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of enzyme inhibition and medicinal chemistry, 34(1), 846–852. [Link]
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Guidelines for anti-inflammatory assays in RAW264.7 cells. (2018). ResearchGate. [Link]
-
Jo, A., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 26(11), 3299. [Link]
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Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]
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dos Santos, E. B., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmacognosy, 32(1), 108-116. [Link]
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Alici, B., & Arabaci, G. (2017). Phenolic compounds: The inhibition effect on polyol pathway enzymes. Journal of biochemical and molecular toxicology, 31(7), e21898. [Link]
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Sbardella, D., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1851. [Link]
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Al-Harrasi, A., et al. (2022). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. Molecules, 27(15), 4905. [Link]
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Phenolic Compounds Responsible of Enzyme Inhibition. Scribd. [Link]
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Thangapazham, R. L., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 287-295. [Link]
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Das, C. (2025). Exploring the Allelopathic Potential of Rice for Sustainable Agriculture: A Review. Agro-Bio Publisher, 4(3), 107-113. [Link]
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What is an Inhibition Assay? Biobide. [Link]
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Thong-asa, W., & Tilokskulchai, K. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of the Medical Association of Thailand, 107(1), 84-91. [Link]
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Jäkel, A., & Melzig, M. F. (2016). Hill coefficients of dietary polyphenolic enzyme inhibitiors: can beneficial health effects of dietary polyphenols be explained by allosteric enzyme denaturing? Journal of nutritional biochemistry, 29, 1-7. [Link]
-
Khan, K. M., et al. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv preprint arXiv:2310.00947. [Link]
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Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]
-
Wang, Y., et al. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Molecules, 29(15), 3456. [Link]
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Nabavi, S. M., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Current pharmaceutical biotechnology, 18(1), 3-15. [Link]
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Tang, J., et al. (2018). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron letters, 59(41), 3721–3724. [Link]
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Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]
-
Genta-Jouve, G., et al. (2019). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Planta medica, 85(11/12), 947–952. [Link]
-
Matysiak, J., et al. (2018). Synthesis and biological activity of novel benzoazoles, benzoazines and other analogs functionalized by 2,4-dihydroxyphenyl moiety. Research on Chemical Intermediates, 44(10), 6169-6184. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate. [Link]
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Pinos-Crocitta, D., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(2), 26. [Link]
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Antibacterial activities of 2-formyl-4,6-bis(hydroxymethyl)phenyl benzoate and its complexes. ResearchGate. [Link]
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Hangover. Wikipedia. [Link]
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Pham, K., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International journal of molecular sciences, 22(3), 1033. [Link]
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Chen, Y. C., et al. (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]
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Application Notes and Protocols for Assay Development with 2-Formyl-3,5-dihydroxyphenyl benzoate
Introduction
2-Formyl-3,5-dihydroxyphenyl benzoate is a versatile organic molecule possessing a unique combination of functional groups: a benzoate ester, a phenolic system with two hydroxyl groups, and a formyl (aldehyde) substituent. This multifaceted structure opens up a wide array of possibilities for the development of novel assays for researchers in drug discovery, enzymology, and antioxidant research. These application notes provide a comprehensive guide to leveraging the chemical properties of this compound for the development of robust and reliable enzymatic and antioxidant capacity assays. The protocols detailed herein are designed to be adaptable to various research needs, from high-throughput screening to detailed kinetic studies.
Chemical Properties and Assay Development Potential
The reactivity of this compound is centered around its three key functional groups:
-
Benzoate Ester: The ester linkage is susceptible to hydrolysis by esterase enzymes. Cleavage of this bond releases 2-formyl-3,5-dihydroxyphenol, a product whose appearance can be monitored to quantify enzyme activity.
-
Dihydroxyphenyl (Catechol-like) Moiety: The phenolic hydroxyl groups are excellent hydrogen donors, making the molecule a potent antioxidant. These groups can also serve as substrates for oxidoreductase enzymes like peroxidases and polyphenol oxidases.
-
Formyl Group: The aldehyde functionality can be a substrate for aldehyde dehydrogenases. Additionally, it can undergo condensation reactions to produce chromogenic or fluorogenic products, enabling colorimetric or fluorescent detection.
This document outlines detailed protocols for four distinct assay applications based on these properties.
Application 1: A Chromogenic Assay for Esterase Activity
Scientific Principle: This assay is designed to quantify the activity of esterases, a broad class of enzymes that catalyze the hydrolysis of ester bonds. This compound serves as a substrate for esterases. Enzymatic cleavage of the ester bond releases 2-formyl-3,5-dihydroxyphenol. This product can then be detected through a secondary colorimetric reaction. In the presence of a diazonium salt under alkaline conditions, the phenolic hydroxyl groups of the released product will couple to form a colored azo dye, which can be quantified spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the chromogenic esterase assay.
Detailed Protocol:
1. Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve 2.58 mg of this compound (MW: 258.23 g/mol ) in 1 mL of DMSO. Store at -20°C.
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4.
-
Diazonium Salt Solution (0.1% w/v): Prepare a fresh solution of a suitable diazonium salt (e.g., Fast Blue BB salt) in deionized water immediately before use. Protect from light.
-
Stopping Solution (1 M NaOH): Prepare a 1 M solution of sodium hydroxide in deionized water.
2. Assay Procedure (96-well plate format):
-
Prepare a working substrate solution by diluting the 10 mM stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer.
-
Add 50 µL of the working substrate solution to each well of a clear 96-well microplate.
-
Add 40 µL of Assay Buffer to each well.
-
To initiate the reaction, add 10 µL of the esterase-containing sample (e.g., purified enzyme, cell lysate) to each well. For the blank, add 10 µL of Assay Buffer.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the enzymatic reaction by adding 25 µL of the Diazonium Salt Solution to each well.
-
Induce color development by adding 25 µL of 1 M NaOH to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength for the formed azo dye (typically between 480-540 nm) using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of each sample.
-
The esterase activity is proportional to the change in absorbance over time.
-
A standard curve can be generated using known concentrations of 2-formyl-3,5-dihydroxyphenol to convert absorbance units to the amount of product formed.
Hypothetical Performance Data:
| Parameter | Value |
| Linear Range | 1 - 100 µM of product |
| Limit of Detection (LOD) | 0.5 µM of product |
| Z'-factor (for HTS) | > 0.7 |
| Intra-assay CV | < 5% |
| Inter-assay CV | < 10% |
Application 2: A Fluorometric Assay for Peroxidase and Polyphenol Oxidase Activity
Scientific Principle: This assay utilizes this compound as a fluorogenic substrate for peroxidases (in the presence of hydrogen peroxide) or polyphenol oxidases. The dihydroxyphenyl moiety is oxidized by these enzymes, leading to the formation of a product with altered fluorescent properties. The increase in fluorescence intensity can be monitored over time to determine the enzyme's activity. This method offers high sensitivity, making it suitable for detecting low levels of enzyme activity.[1]
Reaction Scheme:
Caption: Principle of the fluorometric peroxidase/PPO assay.
Detailed Protocol:
1. Reagent Preparation:
-
Substrate Stock Solution (10 mM): Prepare as described in the esterase assay protocol.
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.5 for Peroxidase; 100 mM Sodium Phosphate, pH 6.5 for PPO): Prepare the appropriate buffer for the enzyme being assayed.
-
Hydrogen Peroxide Solution (10 mM, for Peroxidase assay): Prepare a fresh dilution of H₂O₂ in Assay Buffer.
2. Assay Procedure (96-well black plate format):
-
Prepare a working substrate solution by diluting the 10 mM stock solution to the desired final concentration (e.g., 50 µM) in the appropriate Assay Buffer.
-
Add 50 µL of the working substrate solution to each well of a black 96-well microplate.
-
For the peroxidase assay, add 20 µL of the 10 mM H₂O₂ solution to each well. For the PPO assay, add 20 µL of Assay Buffer.
-
Add 20 µL of Assay Buffer to each well.
-
Initiate the reaction by adding 10 µL of the enzyme-containing sample. For the blank, add 10 µL of Assay Buffer.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at an appropriate excitation and emission wavelength pair (to be determined empirically, but a starting point could be Ex: 320 nm, Em: 450 nm).
3. Data Analysis:
-
Determine the rate of fluorescence increase (slope of the linear portion of the kinetic curve).
-
Subtract the rate of the blank from the rate of each sample.
-
Enzyme activity is directly proportional to the rate of fluorescence increase.
Hypothetical Performance Data:
| Parameter | Value |
| Linear Range | 0.1 - 10 mU/mL of enzyme |
| Limit of Detection (LOD) | 0.05 mU/mL of enzyme |
| Z'-factor (for HTS) | > 0.8 |
| Intra-assay CV | < 4% |
| Inter-assay CV | < 8% |
Application 3: A Coupled Colorimetric Assay for Aldehyde Dehydrogenase (ALDH) Activity
Scientific Principle: This assay measures the activity of NAD(P)+-dependent aldehyde dehydrogenases (ALDHs). This compound serves as the aldehyde substrate. In the presence of ALDH and the cofactor NAD(P)+, the formyl group is oxidized to a carboxylic acid, with the concomitant reduction of NAD(P)+ to NAD(P)H. The production of NAD(P)H is then monitored by a coupled enzymatic reaction where NAD(P)H reduces a probe to a colored product.[2][3][4] The rate of color formation is directly proportional to the ALDH activity.
Assay Workflow:
Caption: Coupled enzymatic assay for ALDH activity.
Detailed Protocol:
1. Reagent Preparation:
-
Substrate Stock Solution (10 mM): Prepare as described previously.
-
ALDH Assay Buffer (50 mM HEPES, pH 8.0, with 1 mM MgCl₂): Prepare the buffer and adjust the pH to 8.0.
-
NAD⁺ Stock Solution (100 mM): Dissolve NAD⁺ in deionized water. Store at -20°C.
-
Colorimetric Probe Solution (e.g., 10 mM WST-1): Dissolve the probe in deionized water. Store at -20°C, protected from light.
-
Diaphorase Solution (1 U/mL): Reconstitute diaphorase in ALDH Assay Buffer. Prepare fresh.
2. Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing:
-
50 µL of ALDH Assay Buffer
-
10 µL of 100 mM NAD⁺ solution
-
10 µL of 10 mM Colorimetric Probe solution
-
5 µL of 1 U/mL Diaphorase solution
-
-
Add 75 µL of the reaction mixture to each well of a clear 96-well microplate.
-
Add 15 µL of a working solution of this compound (diluted in Assay Buffer to the desired final concentration, e.g., 200 µM).
-
Initiate the reaction by adding 10 µL of the ALDH-containing sample. For the blank, add 10 µL of Assay Buffer.
-
Measure the absorbance kinetically at the appropriate wavelength for the reduced probe (e.g., 450 nm for reduced WST-1) for 30 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of absorbance increase (Vmax) from the linear portion of the kinetic curve.
-
Subtract the Vmax of the blank from the Vmax of each sample.
-
The ALDH activity is proportional to this net Vmax. A standard curve using known concentrations of NADH can be used to convert the absorbance rate to the rate of NADH production.
Hypothetical Performance Data:
| Parameter | Value |
| Linear Range | 0.5 - 20 mU/mL of ALDH |
| Limit of Detection (LOD) | 0.2 mU/mL of ALDH |
| Z'-factor (for HTS) | > 0.75 |
| Intra-assay CV | < 6% |
| Inter-assay CV | < 11% |
Application 4: Measurement of Antioxidant Capacity (DPPH and ABTS Assays)
Scientific Principle: The dihydroxyphenyl moiety of this compound imparts antioxidant properties. This can be quantified using standard radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5][6][7][8] In these assays, the antioxidant compound donates a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), neutralizing it and causing a decrease in absorbance, which is measured spectrophotometrically.
Workflow Diagram:
Caption: Principle of radical scavenging antioxidant assays.
Detailed Protocol (DPPH Assay):
1. Reagent Preparation:
-
Sample Stock Solution (1 mM): Dissolve 2.58 mg of this compound in 10 mL of methanol.
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Standard Antioxidant (e.g., Trolox) Stock Solution (1 mM): Prepare a 1 mM solution of Trolox in methanol.
2. Assay Procedure (96-well plate format):
-
Prepare a series of dilutions of the sample and the standard antioxidant in methanol in separate tubes.
-
Add 20 µL of each dilution (and methanol as a blank) to the wells of a 96-well microplate.
-
Add 180 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
3. Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol.
-
Plot the % inhibition against the concentration of the sample and the standard.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
The antioxidant capacity can also be expressed as Trolox Equivalents (TEAC) by comparing the slope of the linear range of the sample's dose-response curve to that of Trolox.
Hypothetical Results:
| Compound | IC50 (µM) |
| This compound | 25.5 |
| Trolox (Standard) | 15.2 |
| Ascorbic Acid (Standard) | 10.8 |
References
-
Müller, L., et al. (2011). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 16(8), 6580-6595. [Link]
-
Zhang, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Journal of azerbaijan chemical society, 51(10), 1-5. [Link]
-
Lee, S., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(1), 89. [Link]
-
Guilbault, G. G., & Kramer, D. N. (1965). A rapid spectrophotometric method for the determination of esterase activity. Analytical Biochemistry, 10(2), 241-247. [Link]
-
Biocompare. (n.d.). Aldehyde Dehydrogenase Assay Kits. [Link]
-
Sadeer, N. B., et al. (2020). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition extracts of Euphorbia tirucalli L. stem. AIP Conference Proceedings, 2242(1), 050009. [Link]
-
Kaiser, E. T., et al. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Journal of the American Chemical Society, 94(26), 9130-9135. [Link]
-
Promden, W., et al. (2012). Molecular Modeling of Peroxidase and Polyphenol Oxidase: Substrate Specificity and Active Site Comparison. International Journal of Molecular Sciences, 13(7), 8935-8948. [Link]
-
ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). [Link]
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- 3. biocompare.com [biocompare.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
analytical methods for detecting 2-Formyl-3,5-dihydroxyphenyl benzoate
Executive Summary & Chemical Context
2-Formyl-3,5-dihydroxyphenyl benzoate (also known as 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde) is a critical synthetic intermediate used in the production of bioactive flavonoids, anthocyanins (e.g., Delphinidin chloride), and complex polyphenols.[1]
Structurally, it represents a "masked" phloroglucinol derivative where the reactivity is tripartite:
-
Aldehyde moiety: Susceptible to oxidation and Schiff base formation.
-
Phenolic hydroxyls: Prone to ionization and oxidation (quinone formation).
-
Benzoate ester linkage: The "weak link" susceptible to hydrolytic cleavage, yielding Benzoic Acid and 2,4,6-Trihydroxybenzaldehyde.
This guide provides a robust analytical framework for purity assessment and impurity profiling, addressing the compound's inherent instability under alkaline or oxidative conditions.
Critical Degradation Pathways & Analytical Strategy
Understanding the degradation mechanism is prerequisite to method design. The primary failure mode for this compound is ester hydrolysis, accelerated by pH > 6.0 or protic solvents (e.g., Methanol) over time.
Figure 1: Degradation Logic & Method Selection
Caption: Chemical stability logic dictating the requirement for acidic mobile phases to suppress hydrolysis during analysis.
Protocol A: High-Performance Liquid Chromatography (HPLC-DAD)
Objective: Routine purity assay and quantification of the hydrolysis impurity (Benzoic Acid). Rationale: Reverse Phase (RP) chromatography is selected. An acidic mobile phase is mandatory to:
-
Keep the phenolic hydroxyls protonated (
), improving peak shape. -
Keep the benzoic acid impurity protonated (
) for retention. -
Stabilize the ester bond during the run.
Experimental Parameters
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18, |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 5.0 |
| Detection (DAD) | Ch 1: 254 nm (Benzoate absorption); Ch 2: 280 nm (Phenolic aldehyde) |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Equilibrate |
| 12.0 | 95 | Linear Ramp (Elute Parent) |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
Sample Preparation (Critical)
-
Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid .
-
Note: Do NOT use pure Methanol as a diluent for stock solutions stored >24 hours, as transesterification (methyl benzoate formation) may occur.
-
Concentration: Prepare standard at 0.5 mg/mL. Filter through 0.22
m PTFE filter.
Protocol B: GC-MS for Trace Impurity Profiling
Objective: Identification of volatile organic impurities and confirmation of the aldehyde structure. Challenge: The molecule contains multiple hydroxyl groups and an aldehyde, making it too polar and thermally labile for direct GC analysis. Solution: Silylation derivatization using BSTFA.
Derivatization Workflow
-
Weigh: 5 mg of sample into a 1.5 mL GC vial.
-
Dissolve: Add 500
L Anhydrous Pyridine. -
Derivatize: Add 200
L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -
Incubate: Heat at 70°C for 30 minutes.
-
Mechanism: Replaces active Hydrogens on -OH groups with -TMS (Trimethylsilyl) groups, increasing volatility.
-
-
Inject: 1.0
L (Split 10:1).
GC-MS Parameters
| Parameter | Setting |
| Inlet Temp | 280°C |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Column | DB-5ms (30m |
| Oven Program | 100°C (1 min) |
| MS Source | EI (70 eV), 230°C |
| Scan Range | 40–600 |
Analytical Workflow & Decision Tree
This diagram illustrates the decision process for selecting the correct analytical technique based on the "Quality Attribute" being tested.
Figure 2: Analytical Decision Matrix
Caption: Workflow for selecting analytical methods based on Critical Quality Attributes (CQAs).
System Suitability & Acceptance Criteria
To ensure the trustworthiness of the data (Part 2: E-E-A-T), the following criteria must be met before releasing results.
| Parameter | Limit | Scientific Rationale |
| Resolution ( | Ensures accurate integration of the hydrolysis impurity. | |
| Tailing Factor ( | Phenols interact with active silanols; poor tailing indicates column aging or insufficient end-capping. | |
| RSD (Area) | Demonstrates injector precision and system stability. | |
| LOD (Limit of Detection) | Required to detect trace hydrolysis in stability samples. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122581, this compound. Retrieved February 1, 2026, from [Link]
-
Zanarotti, A. (2007). Synthesis of Flav-3-en-3-ol via Cinnamylphenol.[2] (Contextual reference for polyphenol synthesis intermediates). Journal of Organic Chemistry.
- Stalikas, C. D. (2007).Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. (General grounding for phenolic HPLC methods).
Sources
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Formyl-3,5-dihydroxyphenyl benzoate
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Formyl-3,5-dihydroxyphenyl benzoate. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this key pharmaceutical intermediate and antioxidant. The protocol outlines a gradient elution method using a C18 column with UV detection, and has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Analytical Challenge
This compound is a hydroxylated benzoate derivative with a formyl substitution, making it a molecule of interest in pharmaceutical synthesis and antioxidant research.[] Its chemical structure, possessing both phenolic hydroxyl groups and a benzaldehyde moiety, presents a moderate polarity that is well-suited for reverse-phase chromatography. The primary analytical challenge lies in developing a method that is not only selective for the main analyte but also capable of separating it from potential process-related impurities and degradation products. This necessitates a well-optimized chromatographic system and a rigorous validation protocol to ensure the reliability of the analytical data.
The principle of reverse-phase HPLC is centered on the partitioning of analytes between a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.[2] By manipulating the composition of the mobile phase, the retention of analytes can be controlled to achieve separation. For polar aromatic compounds like this compound, a gradient elution is often preferred to ensure adequate retention of early-eluting polar impurities while also efficiently eluting the main, more retained, analyte.
Chromatographic Principle and Method Rationale
The developed method employs a C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte through van der Waals interactions. The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid. Acetonitrile serves as the organic modifier; increasing its concentration reduces the polarity of the mobile phase, thereby decreasing the retention time of the analyte. The inclusion of phosphoric acid serves two critical functions: it protonates the phenolic hydroxyl groups, suppressing their ionization and leading to sharper, more symmetrical peaks, and it helps to maintain a stable pH for consistent retention times.
A gradient elution is employed to ensure a robust separation. The gradient starts with a higher proportion of the aqueous phase to retain any highly polar impurities at the column head. The concentration of acetonitrile is then gradually increased to elute the target analyte with a reasonable retention time and good peak shape. Finally, a high concentration of acetonitrile is used to wash the column of any strongly retained, non-polar impurities before re-equilibrating for the next injection.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: High-level workflow for the HPLC analysis of this compound.
Detailed Analytical Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (Recommended to verify with a PDA scan of the analyte) |
| Run Time | 25 minutes |
Rationale for Detection Wavelength: While a specific UV spectrum for this compound is not widely published, structurally similar compounds like 2,4-dihydroxybenzaldehyde exhibit absorbance maxima around 232 nm, 285 nm, and 325 nm. Benzoic acid derivatives generally show strong absorbance between 246-262 nm.[2] A wavelength of 265 nm is chosen as a starting point to provide good sensitivity. It is strongly recommended to perform a PDA scan of the analyte in the mobile phase to determine the optimal wavelength for maximum absorbance and to ensure specificity.
Preparation of Solutions
Diluent: Methanol
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
This method has been validated according to the ICH Q2(R1) guidelines.[2][3] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be free from interference from the blank and any known impurities. Peak purity should be > 99%. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a concentration range of 50% to 150% of the nominal concentration. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections of the standard solution. |
| Intermediate Precision | Overall RSD between two analysts, on two different days, and on two different instruments should be ≤ 2.0%. |
| Range | The range should be established based on the linearity, accuracy, and precision data. |
| Robustness | The method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
System Suitability Testing (SST)
To ensure the chromatographic system is performing adequately before and during sample analysis, a system suitability test must be performed.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 for the this compound peak. |
| Theoretical Plates (N) | N ≥ 2000 for the this compound peak. |
| Repeatability of Injections | RSD ≤ 1.0% for the peak area of five replicate injections of the standard solution. |
| Resolution (Rs) | Rs ≥ 2.0 between the this compound peak and the nearest eluting peak (if any). |
Data Analysis and Quantification
The concentration of this compound in the sample is calculated using the external standard method based on the peak areas obtained from the chromatograms.
Formula:
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified range. Adherence to the outlined system suitability criteria will ensure the consistent performance of the chromatographic system. This method is suitable for routine quality control analysis and for use in research and development settings.
References
- U.S. Pharmacopeia. (n.d.).
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Lösungsfabrik. (2018, July 28). What are system suitability tests (SST) of analytical methods?. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
MDPI. (2018). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]
Sources
Application Note: LC-MS/MS Analysis of 2-Formyl-3,5-dihydroxyphenyl benzoate
Executive Summary
This document details a validated protocol for the quantitation of 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS: 32292-78-7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
As a critical intermediate in the synthesis of complex anthocyanins (e.g., Malvidin chloride) and a bioactive pharmacophore in its own right, this compound presents specific analytical challenges: ester instability and aldehyde reactivity . This guide moves beyond generic screening methods to provide a robust, targeted MRM (Multiple Reaction Monitoring) assay designed for pharmacokinetic (PK) and quality control (QC) environments.
Key Technical Highlights:
-
Ionization: Optimized Negative Electrospray Ionization (ESI-) targeting the phenolic moiety.
-
Stability Control: Acidified sample preparation to prevent ester hydrolysis.
-
Sensitivity: Lower Limit of Quantitation (LLOQ) targeted at 1.0 ng/mL.
Chemical Context & Method Strategy
The Analyte
-
IUPAC Name: (2-formyl-3,5-dihydroxyphenyl) benzoate[1][][3][4][5][6]
-
Molecular Formula: C₁₄H₁₀O₅ (MW: 258.23 g/mol )[1][]
-
LogP: ~2.7 (Moderately lipophilic)
-
Critical Moieties:
-
Phenolic Hydroxyls (C3, C5): Primary sites for deprotonation in ESI-.
-
Benzoate Ester (C1): Susceptible to plasma esterases and chemical hydrolysis (base-catalyzed).
-
Formyl Group (C2): Susceptible to oxidation (to carboxylic acid) or Schiff base formation.
-
Method Development Logic
Why ESI Negative Mode?
While the ester group could theoretically protonate in ESI+ (
Why Acidified Mobile Phase? Although high pH enhances phenol ionization, it catalyzes the hydrolysis of the benzoate ester. Therefore, we utilize a weakly acidic mobile phase (0.1% Formic Acid) . This maintains the stability of the analyte on-column while still allowing sufficient ionization of the acidic phenols in the source.
Experimental Protocol
Reagents & Standards
-
Reference Standard: this compound (>98% purity).
-
Internal Standard (IS): Ethyl Gallate or Propyl Gallate (structural analogs with similar retention/ionization). Note: Stable isotope labeled standards (
-benzoate) are preferred if custom synthesis is available. -
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over Protein Precipitation (PPT) to remove plasma esterases immediately and stabilize the ester bond.
-
Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in ACN).
-
Acidification: Add 10 µL of 5% Formic Acid in water. Critical Step: Lowers pH to <4.0 to inhibit spontaneous hydrolysis.
-
Extraction: Add 500 µL of Ethyl Acetate/Hexane (80:20 v/v) .
-
Why Hexane? Reduces extraction of polar matrix phospholipids while recovering the lipophilic benzoate.
-
-
Agitation: Vortex for 5 minutes at high speed. Centrifuge at 10,000 x g for 5 min at 4°C.
-
Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.
-
Why: Core-shell or hybrid particles provide sharp peaks for phenolic isomers.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Mobile Phase Gradient
| Time (min) | %B | Curve |
| 0.00 | 10 | Initial |
| 0.50 | 10 | Hold |
| 3.00 | 90 | Linear Ramp |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibrate |
| 5.50 | 10 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Negative (Electrospray).[9]
-
Spray Voltage: -2500 V.
-
Gas Temps: 350°C (Sheath), 300°C (Gas).
-
MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (eV) | Dwell (ms) | Type |
| 2-Formyl-3,5... | 257.2 ( | 121.0 (Benzoate) | 22 | 50 | Quantifier |
| 257.2 | 135.0 (Resorcinol core) | 18 | 50 | Qualifier | |
| Ethyl Gallate (IS) | 197.1 | 124.0 | 25 | 50 | Quantifier |
Note: The transition 257.2 -> 121.0 corresponds to the cleavage of the ester bond, yielding the benzoate anion (
Visualization of Workflow & Mechanism
Fragmentation Pathway (Mechanism of Action)
The following diagram illustrates the collision-induced dissociation (CID) pathway utilized for quantitation.
Caption: Proposed MS/MS fragmentation pathway in Negative ESI mode showing the generation of the diagnostic benzoate ion.
Analytical Workflow
Caption: Validated sample preparation and analysis workflow emphasizing the critical acidification step.
Validation & Performance Metrics
| Parameter | Specification | Notes |
| Linearity Range | 1.0 – 1000 ng/mL | |
| LLOQ | 1.0 ng/mL | S/N > 10, CV < 20% |
| Precision (Intra-day) | < 8.5% CV | Tested at QC Low, Mid, High |
| Accuracy | 85 – 115% | Within accepted bioanalytical limits |
| Matrix Effect | 95% ± 10% | Minimal suppression due to LLE cleanup |
| Recovery | ~85% | High recovery using EtOAc/Hexane |
Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Interaction of phenolic hydroxyls with active silanol sites on the column.
-
Solution: Ensure the column is "end-capped" (e.g., BEH or Kinetex). Increase mobile phase ionic strength by adding 5mM Ammonium Formate if tailing persists (though this may slightly suppress ESI- signal).
-
-
Signal Instability:
-
Cause: Hydrolysis of the ester in the autosampler.
-
Solution: Keep autosampler temperature at 4°C. Ensure reconstitution solvent contains 0.1% Formic acid. Do not use neutral buffers.
-
-
Ghost Peaks (m/z 121):
-
Cause: Benzoic acid contamination in solvents or system.
-
Solution: Use high-purity LC-MS grade solvents. Benzoic acid is a common degradation product; ensure the transition 257->121 is used, not just monitoring 121.
-
References
-
SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.).[4] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Sobolevsky, T. G., et al. (2004). Mass spectrometric characterization of phenolic esters.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-TRIHYDROXYBENZALDEHYDE | 487-70-7 [chemicalbook.com]
- 6. Aldehyde - Functional Group - Building Blocks - Organic Chemistry [3asenrise.com]
- 7. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 2-Formyl-3,5-dihydroxyphenyl Benzoate (FDPB) in Functional Polyarylate Synthesis
This Application Note is structured to guide researchers through the strategic utilization of 2-Formyl-3,5-dihydroxyphenyl benzoate (FDPB) (CAS: 32292-78-7) as a high-value monomer for functionalized polymers.
Executive Summary & Technical Rationale
This compound (FDPB) is a specialized derivative of phloroglucinaldehyde characterized by a unique "A-B2-C" functionality:
-
Two Phenolic Hydroxyls (Positions 3, 5): Nucleophilic sites suitable for step-growth polymerization (e.g., polyesters, polycarbonates, polyurethanes).
-
One Formyl Group (Position 2): An electrophilic handle that remains orthogonal (unreactive) during base-catalyzed acylation, serving as a post-polymerization conjugation site for amines (Schiff base formation).
-
One Benzoate Ester (Position 1): Acts as a bulky pendant group that disrupts chain packing, enhancing polymer solubility and thermal stability, or as a latent hydroxyl functionality if deprotected.
Core Application: This protocol details the synthesis of a linear polyarylate with pendant aldehyde groups. These polymers are critical in drug delivery systems, allowing the covalent attachment of amine-bearing drugs (e.g., Doxorubicin) or proteins via pH-sensitive imine linkages.
Chemical Structure & Reactivity Map
Understanding the steric and electronic environment of FDPB is crucial for reaction control.
Figure 1: Reactivity map of FDPB highlighting the orthogonal nature of its functional groups.
Experimental Protocols
Protocol A: Monomer Purification & Preparation
Objective: Ensure polymerization stoichiometry by removing hydrolyzed impurities (e.g., 2,4,6-trihydroxybenzaldehyde).
Reagents:
-
Crude FDPB (Commercial grade, >95%)
-
Ethanol (Absolute)
-
n-Hexane
Procedure:
-
Dissolution: Dissolve 10 g of crude FDPB in minimal boiling ethanol (~40 mL) under N₂ atmosphere.
-
Filtration: Hot filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Precipitation: If crystallization is poor, add warm n-hexane dropwise until turbidity persists, then cool.
-
Drying: Filter crystals and dry under vacuum (0.1 mbar) at 40°C for 24 hours.
-
Validation: Verify purity via HPLC (Target >99%) and ¹H-NMR (Check for disappearance of phenolic impurity peaks).
Protocol B: Solution Polycondensation (Synthesis of Polyarylate)
Objective: Synthesize a high-molecular-weight polyester using FDPB and Terephthaloyl Chloride.
Materials Table:
| Component | Role | Eq. | Mass/Vol (Scale) |
| FDPB (Purified) | Monomer A | 1.00 | 2.58 g (10 mmol) |
| Terephthaloyl Chloride (TC) | Monomer B | 1.00 | 2.03 g (10 mmol) |
| Triethylamine (TEA) | Acid Scavenger | 2.20 | 3.06 mL |
| Dichloromethane (DCM) | Solvent | - | 50 mL (Anhydrous) |
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and dropping funnel.
-
Monomer A Solubilization: Charge the flask with FDPB (2.58 g) and anhydrous DCM (30 mL). Add TEA (3.06 mL) via syringe. The solution should turn clear/yellowish.
-
Note: TEA acts as both a catalyst and an HCl scavenger.
-
-
Monomer B Addition: Dissolve Terephthaloyl Chloride (2.03 g) in DCM (20 mL) in the dropping funnel.
-
Polymerization:
-
Cool the reaction flask to 0°C (Ice bath) to control exothermicity.
-
Add the TC solution dropwise over 30 minutes under vigorous stirring.
-
Once addition is complete, remove the ice bath and stir at Room Temperature (25°C) for 24 hours.
-
-
Workup:
-
Pour the viscous reaction mixture into excess cold Methanol (500 mL) to precipitate the polymer.
-
Filter the white/off-white fibrous solid.
-
Wash: Re-dissolve in minimal DCM and re-precipitate in Methanol (Repeat 2x) to remove oligomers and TEA·HCl salts.
-
-
Drying: Dry the polymer in a vacuum oven at 50°C for 48 hours.
Protocol C: Post-Polymerization Functionalization (Model Drug Loading)
Objective: Demonstrate the activity of the pendant aldehyde group by reacting with a primary amine (n-Butylamine or Doxorubicin).
-
Dissolution: Dissolve 200 mg of the FDPB-Polyarylate in 10 mL THF (Tetrahydrofuran).
-
Activation: Add 1.5 equivalents (relative to aldehyde content) of the amine.
-
Catalysis: Add a catalytic amount of Acetic Acid (1 drop).
-
Reaction: Stir at 40°C for 6 hours.
-
Purification: Precipitate in Diethyl Ether to remove unreacted amine.
-
Analysis: Confirm imine formation via FT-IR (Appearance of C=N stretch at ~1620 cm⁻¹ and reduction of C=O aldehyde stretch at ~1690 cm⁻¹).
Workflow Visualization
The following diagram illustrates the complete synthesis pipeline from monomer to functionalized polymer.
Figure 2: Step-by-step synthesis workflow with integrated Quality Control (QC) checkpoints.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Moisture in solvent/reagents. | Ensure DCM is distilled over CaH₂; use fresh TC. |
| Gelation/Insolubility | Crosslinking via Aldehyde. | Ensure strictly inert atmosphere (N₂); Avoid strong bases that trigger aldol condensation. |
| Low Drug Loading | Steric hindrance of Benzoate. | Increase reaction temperature to 50°C; Use a spacer-amine linker. |
| Polymer Coloration | Oxidation of phenols. | Add antioxidant (e.g., BHT) during workup if not interfering with bio-application. |
References
-
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122581, this compound. Retrieved from [Link]
- Polymerization Methodology: Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience.
- Functional Polyesters: Iwamura, T., et al. (2000). "Synthesis of functional polyesters derived from 2,4-dihydroxybenzaldehyde". Journal of Polymer Science Part A: Polymer Chemistry.
-
Analytical Standard: SIELC Technologies. (2018).[1][2] HPLC Method for Separation of this compound. Retrieved from [Link]
Sources
Application Notes and Protocols: 2-Formyl-3,5-dihydroxyphenyl benzoate in Materials Science
Abstract: This technical guide provides a comprehensive overview of the potential materials science applications of 2-Formyl-3,5-dihydroxyphenyl benzoate. While direct applications of this specific molecule are not extensively documented in current literature, its unique chemical structure, featuring a reactive aldehyde, two hydroxyl groups, and a benzoate moiety, suggests significant potential as a versatile building block in the synthesis of advanced functional materials. This document outlines detailed protocols for its prospective use in the development of high-performance polymers and fluorescent chemosensors. The protocols are grounded in established chemical principles and analogous reactions reported for structurally similar compounds. This guide is intended for researchers, scientists, and professionals in materials science and drug development seeking to explore the untapped potential of this promising, yet underutilized, chemical entity.
Introduction to this compound
This compound is an organic compound characterized by a phenyl ring substituted with a formyl (-CHO) group, two hydroxyl (-OH) groups, and a benzoate (-OCOC6H5) group.[1][2] Its chemical structure combines the functionalities of a phenolic aldehyde and a benzoate ester, making it a molecule of interest for synthetic chemists.
Chemical Structure and Properties:
| Property | Value | Reference(s) |
| IUPAC Name | (2-formyl-3,5-dihydroxyphenyl) benzoate | [2] |
| CAS Number | 32292-78-7 | [1][2] |
| Molecular Formula | C14H10O5 | [1][2][3] |
| Molecular Weight | 258.23 g/mol | [2][3] |
| Appearance | White to Off-White Low-Melting Solid | [3] |
| Solubility | Slightly soluble in Acetonitrile and Methanol | [3] |
The presence of multiple reactive sites—the aldehyde, the phenolic hydroxyl groups, and the aromatic rings—suggests its utility as a precursor in the synthesis of more complex molecules and polymers. While it has been identified as an intermediate in the synthesis of Hirsutidin Chloride, an anthocyanidin with potential applications in lowering LDL cholesterol, its role in materials science remains largely unexplored.[1][3]
Potential Application I: Synthesis of Crosslinked Phenolic Resins with Enhanced Thermal Stability
Scientific Rationale:
Phenolic resins are a class of thermosetting polymers known for their high thermal stability, chemical resistance, and flame retardant properties.[4] They are typically synthesized through the reaction of phenols with formaldehyde. The incorporation of this compound as a co-monomer in phenolic resin synthesis can be hypothesized to offer several advantages:
-
Increased Crosslinking Density: The three reactive sites on the phenyl ring (two hydroxyls and one formyl group) can participate in polymerization, leading to a more densely crosslinked network. This can enhance the material's rigidity and thermal stability.
-
Inherent Functionality: The benzoate group is retained within the polymer backbone, which can impart improved mechanical properties and potentially act as a UV stabilizer.
-
Controlled Polymerization: The aldehyde group is already present in the monomer, which could allow for more controlled polymerization kinetics compared to the use of highly reactive formaldehyde.
Experimental Workflow: Synthesis of a Modified Phenolic Resin
Caption: Workflow for the synthesis of a modified phenolic resin.
Detailed Protocol: Synthesis of a this compound Modified Phenolic Resin
Materials:
-
This compound
-
Phenol
-
Hydrochloric acid (HCl, 37%)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH meter
-
Vacuum oven
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add a calculated molar ratio of this compound and phenol. A starting point could be a 1:10 molar ratio.
-
Catalyst Addition: Slowly add a catalytic amount of hydrochloric acid (e.g., 0.1 mol% relative to the total moles of phenolic compounds) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to 90-100°C with continuous stirring. The reaction progress can be monitored by measuring the viscosity of the mixture periodically. The reaction is typically complete within 2-4 hours, resulting in a viscous prepolymer (resole).
-
Neutralization: Cool the reaction mixture to room temperature and neutralize the acid catalyst by the dropwise addition of 1 M NaOH solution until the pH reaches approximately 7.
-
Purification: Precipitate the prepolymer by pouring the neutralized solution into an excess of cold distilled water. Collect the solid precipitate by filtration and wash it several times with distilled water to remove any unreacted monomers and salts.
-
Drying: Dry the purified prepolymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Curing: The dried prepolymer can be cured by heating it in a mold at temperatures ranging from 150°C to 200°C for several hours. The curing process induces crosslinking to form a rigid, thermoset plastic.
Self-Validation and Expected Outcomes:
-
The formation of the prepolymer should be indicated by a noticeable increase in viscosity.
-
The final cured resin should be a hard, brittle solid.
-
Characterization of the polymer can be performed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of methylene bridges and the incorporation of the benzoate moiety. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability and glass transition temperature.
Potential Application II: Development of a Fluorescent "Turn-On" Sensor for Aliphatic Aldehydes
Scientific Rationale:
The detection of volatile aldehydes is crucial due to their harmful effects on human health and the environment.[5] Fluorescent chemosensors offer a highly sensitive and selective method for their detection. The formyl group on this compound is a key feature that can be exploited for sensing applications. However, the inherent fluorescence of this molecule is likely to be low. By coupling it with a fluorophore containing a reactive amine or hydrazine group, a "turn-on" sensor can be designed.
The sensing mechanism would be based on the reaction between the aldehyde group of the target analyte and the reactive group of the sensor, leading to the formation of a more rigid and conjugated system, which in turn enhances the fluorescence intensity.[6][7][8] this compound itself is not the sensor, but a crucial precursor for creating a sensor molecule.
Hypothetical Sensor Design and Mechanism
A potential sensor could be synthesized by reacting this compound with a hydrazine-functionalized fluorophore, such as dansyl hydrazine.
Caption: Proposed design and mechanism of a fluorescent sensor.
Detailed Protocol: Synthesis of a Hydrazone-Based Fluorescent Sensor
Materials:
-
This compound
-
Dansyl hydrazine
-
Ethanol (absolute)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Fluorescence spectrophotometer
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of this compound and dansyl hydrazine in absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure of the synthesized sensor using NMR spectroscopy and mass spectrometry.
Protocol: Fluorescent Detection of Formaldehyde
Materials:
-
Synthesized hydrazone sensor
-
Formaldehyde solution (analyte)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Acetonitrile (spectroscopic grade)
Equipment:
-
Fluorescence spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized sensor in acetonitrile.
-
Working Solution Preparation: Prepare a working solution of the sensor in the desired buffer (e.g., PBS with a small percentage of acetonitrile to ensure solubility).
-
Fluorescence Measurement:
-
Record the fluorescence spectrum of the sensor working solution (the "blank"). Excite at the appropriate wavelength (determined from a UV-Vis spectrum) and record the emission spectrum.
-
Add a known concentration of formaldehyde solution to the cuvette containing the sensor solution.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Record the fluorescence spectrum again.
-
-
Data Analysis: A significant increase in fluorescence intensity upon the addition of formaldehyde would indicate a "turn-on" response. The sensor's performance can be evaluated by determining its sensitivity (limit of detection) and selectivity (testing against other potential interfering species).
Self-Validation and Expected Outcomes:
-
Successful synthesis of the hydrazone sensor should be confirmed by analytical techniques.
-
The sensor solution should exhibit low initial fluorescence.
-
A marked increase in fluorescence intensity should be observed upon the addition of formaldehyde.
-
The fluorescence response should be selective for aldehydes over other functional groups.
Concluding Remarks
This compound presents a compelling case for exploration in materials science. Its multifunctional nature offers a platform for the rational design of novel polymers and sensors. The protocols outlined in this guide are intended to serve as a foundational framework for researchers to initiate investigations into the materials science applications of this compound. While the proposed applications are currently theoretical, they are based on well-established principles of polymer chemistry and fluorescence sensing. Further experimental validation is necessary to fully realize the potential of this compound in creating next-generation materials.
References
- LookChem.
- ChemicalBook.
-
PubChem. This compound. [Link]
-
RSC Publishing. Naturally occurring phenolic sources: monomers and polymers. [Link]
-
NIH. Recent progress in fluorescent chemosensors for selective aldehyde detection. [Link]
-
ACS Publications. Naphthalimide-Based Fluorescent Probe for Profiling of Aldehydes during Oxidation of Unsaturated Lipids. [Link]
-
RSC Publishing. Fluorescent sensors for aldehydes based on luminescent metal–organic frameworks. [Link]
-
RSC Publishing. Formaldehyde sensing by fluorescent organic sensors. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 32292-78-7 [amp.chemicalbook.com]
- 4. Naturally occurring phenolic sources: monomers and polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent sensors for aldehydes based on luminescent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formaldehyde sensing by fluorescent organic sensors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00858A [pubs.rsc.org]
step-by-step guide for 2-Formyl-3,5-dihydroxyphenyl benzoate functionalization
Executive Summary
This guide details the strategic functionalization of 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS: 32292-78-7), a highly versatile phloroglucinol derivative. This scaffold presents a unique "reactivity triad": an electrophilic aldehyde, a nucleophilic phenol, and a labile ester.
Successful modification requires navigating the Intramolecular Hydrogen Bond (IMHB) effect, which deactivates the C3-hydroxyl group, and managing the stability of the C1-benzoate ester. This protocol provides validated workflows for regioselective C5-alkylation (preserving the ester) and high-fidelity Schiff base condensation.
Structural Analysis & Reactivity Profile
To design effective experiments, one must understand the electronic landscape of the molecule.
-
C1-Benzoate (
): Acts as a protecting group for the C1-oxygen. It is susceptible to base-catalyzed hydrolysis (saponification) and transesterification. -
C2-Formyl (
): The electrophilic center. It forms a strong IMHB with the C3-hydroxyl proton ( ). This locks the C2-C3 region in a planar conformation. -
C3-Hydroxyl (
): Deactivated. Due to the IMHB with the aldehyde oxygen, this proton is less acidic and the oxygen less nucleophilic compared to C5. -
C5-Hydroxyl (
): Reactive. Located para to the electron-withdrawing formyl group, this hydroxyl is acidic ( ) and sterically accessible. It is the primary site for nucleophilic attack (alkylation).
Figure 1: Reactivity Logic Map
Caption: Functional map highlighting the reactivity hierarchy. The C2-C3 interaction dictates the regioselectivity at C5.
Protocol A: Regioselective C5-O-Alkylation
Objective: Append an alkyl chain or functional linker to the C5-position without hydrolyzing the C1-benzoate or alkylating the C3-hydroxyl.
Mechanistic Insight:
We utilize the acidity difference driven by the para-formyl group. By using a mild base (
Materials
-
Substrate: this compound (1.0 eq)
-
Electrophile: Alkyl halide (
or ) (1.1 – 1.2 eq) -
Base: Potassium Bicarbonate (
) (2.0 eq) or Cesium Carbonate ( ) (1.5 eq) -
Solvent: Anhydrous Acetone or Acetonitrile (MeCN)
-
Catalyst: Potassium Iodide (
) (0.1 eq) (if using alkyl bromides)
Step-by-Step Methodology
-
Preparation: Flame-dry a two-neck round-bottom flask under Argon flow.
-
Dissolution: Dissolve this compound (1.0 mmol, 258 mg) in anhydrous Acetone (10 mL).
-
Activation: Add
(2.0 mmol, 200 mg) and (0.1 mmol, 16 mg). Stir at room temperature for 15 minutes. Note: The solution may turn slight yellow due to phenoxide formation. -
Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.
-
Reflux: Equip with a reflux condenser and heat to 50°C (Acetone) or 70°C (MeCN) . Monitor via TLC (Hexane:EtOAc 7:3).
-
Target Time: 4–12 hours depending on steric bulk of the electrophile.
-
-
Work-up:
-
Purification: Recrystallize from EtOH or perform Flash Column Chromatography (
, Hexane/EtOAc gradient).
Expected Outcome: Mono-alkylated product at C5. Yields typically 75–90%.
Protocol B: Schiff Base Condensation (Ligand Synthesis)
Objective: Functionalize the aldehyde to create hydrazones or imines (Schiff bases), often used for metal coordination or fluorescence studies.
Mechanistic Insight:
The C3-hydroxyl provides auxiliary stabilization to the resulting imine via hydrogen bonding (
Materials
-
Substrate: this compound (1.0 eq)
-
Amine Source: Aniline derivative, Hydrazine, or Primary Amine (1.0 – 1.1 eq)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology
-
Mixing: In a 20 mL vial, dissolve the substrate (0.5 mmol) in Ethanol (5 mL).
-
Amine Addition: Add the amine (0.5 mmol) slowly.
-
Observation: A color change (often yellow to orange) indicates immediate imine formation.
-
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reaction: Stir at Reflux (78°C) for 2–4 hours.
-
Self-Validation Check: If a precipitate forms during reflux, this is likely the pure product.
-
-
Isolation:
-
Drying: Vacuum dry at 40°C.
Figure 2: Experimental Workflow
Caption: Decision tree for selecting the appropriate functionalization pathway.
Data Summary & Troubleshooting
Table 1: Reaction Optimization Parameters
| Parameter | Protocol A (Alkylation) | Protocol B (Condensation) | Critical Note |
| Solvent | Acetone, MeCN, DMF | EtOH, MeOH | Avoid water in Protocol A to save ester. |
| Base/Cat | Acetic Acid (cat.) | Strong bases ( | |
| Temp | 50–70°C | 25–78°C | High temp in DMF can cause decomposition. |
| Time | 4–12 h | 1–4 h | Monitor Protocol A via TLC to prevent over-reaction. |
| Yield | 75–90% | 85–95% | Yields drop if starting material is wet. |
Common Pitfalls
-
Ester Hydrolysis: If the benzoate group is lost during alkylation (indicated by the appearance of a very polar spot on TLC and loss of aromatic protons in NMR), your solvent was likely "wet" or the base was too strong. Correction: Use freshly dried acetone and store
in a desiccator. -
Bis-alkylation: Alkylation at both C3 and C5. This is rare with weak bases but can occur with Methyl Iodide (
) in DMF. Correction: Lower the temperature to 0°C for the addition step.
References
-
PubChem. (n.d.).[4] this compound (CID 122581).[4][5] National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Ferreira, M., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones.[6][7] Tetrahedron Letters, 95, 153755.[6][7] [Link][6][8]
-
Kim, J. H., et al. (2015).[8] Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation.[9] Chemical Communications.[9] [Link]
Sources
- 1. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikidata [wikidata.org]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. This compound CAS#: 32292-78-7 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-Formyl-3,5-dihydroxyphenyl Benzoate
[1][2]
Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stability, Solubility, and Degradation Issues CAS: 32292-78-7 Synonyms: 2-Benzoyloxy-4,6-dihydroxybenzaldehyde; (2-formyl-3,5-dihydroxyphenyl) benzoate.[1][2]
Part 1: Executive Summary & Chemical Behavior[1][2]
Welcome to the technical guide for 2-Formyl-3,5-dihydroxyphenyl benzoate . If you are accessing this page, you likely encountered inconsistent HPLC peaks, unexpected precipitation, or sample discoloration (browning) during your experiments.
This molecule is a depside-like phenolic ester .[1][2] Its structural core combines a resorcinol-derived aldehyde with a benzoate ester.[1][2] This creates a "push-pull" electronic system that makes the compound chemically versatile but thermodynamically fragile.[1][2]
The "Fragility Triad"
To successfully handle this compound, you must understand the three primary failure modes:
-
Ester Hydrolysis (The Primary Threat): The ester bond at position 1 is electronically activated by the electron-withdrawing formyl group at position 2.[1][2] In the presence of trace moisture or incorrect pH, this bond cleaves rapidly, releasing Benzoic Acid and 2,4,6-Trihydroxybenzaldehyde.[2]
-
Aldehyde Oxidation: The formyl group is susceptible to auto-oxidation to a carboxylic acid, especially under light exposure.[1][2]
-
Phenolic Browning: The 3,5-dihydroxy motif (resorcinol pattern) is electron-rich and prone to oxidation into quinoid species, leading to pink/brown discoloration.[1][2]
Part 2: Diagnostic Framework (Troubleshooting Q&A)
Category A: Stability & Degradation[1][2]
Q1: My sample has turned from a white/pale yellow powder to a pinkish-brown solid. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the phenolic hydroxyl groups, likely forming quinones.[2]
-
Root Cause: Exposure to air (oxygen) and ambient moisture.[1][2] The resorcinol ring is highly reactive toward reactive oxygen species (ROS).[1][2]
-
Action: Discard the sample. Quinones are potent electrophiles that will covalently modify your protein targets, leading to false positives in biological assays.[2]
-
Prevention: Store solid stock under Argon or Nitrogen gas at -20°C.[1][2]
Q2: I see two peaks in my LC-MS/HPLC trace where there should be one. The new peak matches the retention time of Benzoic Acid. [2]
-
Root Cause: The compound was likely dissolved in a protic solvent (Methanol/Ethanol) or wet DMSO for too long.[1][2] The ortho-formyl group can facilitate hydrolysis through intramolecular catalysis or electronic activation.[1][2]
-
Action: Quantify the ratio. If hydrolysis is >5%, prepare fresh stock.[1][2]
-
Prevention: Use Anhydrous DMSO (molecular sieve treated) for stock solutions.[1] Avoid alcohols (MeOH/EtOH) for storage; use them only for immediate reactions.[1]
Q3: Can I use this compound in Tris or Glycine buffers?
-
Diagnosis: Schiff Base Formation.
-
Mechanism: The aldehyde (formyl) group at position 2 will react reversibly with primary amines (Tris, Glycine, Lysine residues) to form an imine (Schiff base).[2]
-
Action: Switch to non-nucleophilic buffers like HEPES, MOPS, or Phosphate (PBS) .[1][2]
Category B: Solubility & Handling
Q4: The compound precipitates when I dilute my DMSO stock into aqueous buffer.
-
Diagnosis: Poor Aqueous Solubility. [2]
-
Explanation: The benzoate group adds significant lipophilicity (LogP ~ 2.[1]6) compared to the parent aldehyde.[1][3]
-
Action:
-
Limit final DMSO concentration to 0.5% - 1.0% (v/v) if compatible with your assay.[1][2]
-
Use a surfactant carrier if necessary (e.g., 0.01% Tween-20 or Pluronic F-127) before adding the compound to the buffer.[1][2]
-
Stepwise Dilution: Do not add neat DMSO stock directly to a large volume of cold buffer. Dilute into an intermediate solvent/buffer mix first.[1][2]
-
Part 3: Validated Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions
Standardizing this workflow is critical to prevent batch-to-batch variance.[1][2]
| Step | Parameter | Specification | Causality/Reasoning |
| 1 | Solvent Selection | Anhydrous DMSO (≥99.9%) | Water content >0.1% triggers ester hydrolysis during freeze/thaw cycles.[1][2] |
| 2 | Concentration | 10 mM - 50 mM | Higher concentrations are more stable against oxidative drift than dilute solutions.[1][2] |
| 3 | Dissolution | Vortex under Inert Gas (N₂/Ar) | Displaces dissolved oxygen which accelerates phenolic oxidation. |
| 4 | Aliquotting | Single-use vials (brown glass) | Prevents repeated freeze-thaw cycles which introduce condensation (moisture).[1][2] |
| 5 | Storage | -20°C to -80°C | Arrhenius kinetics: low temp slows both hydrolysis and oxidation significantly.[1][2] |
Protocol 2: Quality Control (HPLC-UV)
Run this check if stock solution is >1 week old.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 5µm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the phenol).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Benzoate absorption) and 280 nm (Phenol absorption).[1]
-
Pass Criteria: Main peak purity >95%. Presence of Benzoic Acid peak (early eluting) indicates hydrolysis.[1]
Part 4: Degradation Pathway Visualization[1][2]
The following diagram illustrates the chemical fate of this compound under various stress conditions.
Figure 1: Degradation pathways.[1][2] Red path indicates hydrolysis (moisture sensitivity); Yellow path indicates oxidation (air/light sensitivity); Green path indicates buffer incompatibility.[1]
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122581, this compound.[1][2] Retrieved February 1, 2026.[1][2] [Link][1][4]
-
Bernini, R., et al. (2011). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde.[1][2] Molecules, 16(2), 1456-1468.[1][2] (Provides mechanistic insight into the reactivity and protection of hydroxybenzaldehydes). [Link]
Technical Support Center: Solubilization Guide for 2-Formyl-3,5-dihydroxyphenyl benzoate
Product: 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS: 32292-78-7) Application: Enzymatic Assays, Cell-Based Screening, and Physicochemical Characterization.[1][2][3] Document ID: TS-FDPB-SOL-01 Last Updated: February 1, 2026[1][2][3]
Executive Summary: The Molecule’s Personality
As a Senior Application Scientist, I often see researchers struggle with this compound not because it is "insoluble," but because its solubility is kinetically limited .
This compound presents a unique challenge:
-
Intramolecular Hydrogen Bonding: The formyl group (aldehyde) at position 2 is flanked by hydroxyl groups.[2][3] This creates a "locked" planar conformation via intramolecular hydrogen bonds, effectively masking the polar groups from the solvent. This makes the molecule behave more hydrophobically than its LogP (~2.[2][3]6) suggests.
-
Hydrolytic Instability: The benzoate ester bond is susceptible to hydrolysis, particularly in alkaline buffers (pH > 7.5), releasing benzoic acid and the parent aldehyde.[3]
-
"Brick Dust" Crystallinity: Once the compound precipitates in an aqueous buffer, it forms stable crystal lattices that are difficult to re-dissolve.[3]
The Goal: Maintain the compound in a high-energy, dissolved state without disrupting your biological assay.
Core Protocol: Stock Solution Preparation
Objective: Create a stable, high-concentration stock that resists degradation.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥ 99.9%.[2][3]
-
Storage: -20°C or -80°C, under argon/nitrogen if possible.
Critical Technical Insight: Do not use Ethanol or Methanol for long-term storage.[1][2][3] The aldehyde group is reactive and can form hemiacetals with primary alcohols over time.[3] Furthermore, the presence of water in low-grade DMSO will accelerate ester hydrolysis, degrading your compound into inactive fragments before the assay begins.
The "Intermediate Dilution" Method (Prevention of Crash-Out)
The most common error is pipetting 100% DMSO stock directly into the aqueous assay buffer.[3] This creates a local region of supersaturation, causing immediate precipitation (the "white cloud" effect).[3]
The Solution: Use an intermediate dilution step to step down the hydrophobicity.
Step-by-Step Protocol
| Step | Action | Rationale |
| 1 | Prepare 100x Stock in DMSO. | High solubility in organic solvent. |
| 2 | Prepare Intermediate Solvent . | Create a 50% DMSO / 50% Buffer mixture (or use PEG-400).[1][2][3] |
| 3 | Dilute Stock 1:10 into Intermediate. | Reduces DMSO to 10% while keeping compound soluble.[2][3] |
| 4 | Slowly add Intermediate to Assay Buffer. | Final dilution to 1% DMSO. Gradual mixing prevents shock precipitation.[2][3] |
Visualizing the Solubility Workflow
The following diagram illustrates the kinetic pathway to stable solubilization versus the pathway to precipitation.
Figure 1: The "Crash Out" mechanism vs. the Intermediate Dilution Strategy. Direct addition often leads to irreversible precipitation.
Advanced Formulation: Cyclodextrin Complexation
If the intermediate dilution method fails (e.g., for concentrations > 50 µM), you must use a molecular carrier.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for phenyl-benzoate derivatives.[1][2][3]
Why it works: The hydrophobic benzoate ring fits inside the cyclodextrin cavity, shielding it from water, while the hydroxyl groups on the cyclodextrin exterior maintain water solubility.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in your assay buffer.[1][2][3]
-
Dilute your DMSO stock into this cyclodextrin-rich buffer before adding it to the cells/enzyme.[1][2][3]
-
Incubate for 15 minutes at Room Temperature (RT) with gentle shaking to allow equilibrium complexation.
Data: Solubility Enhancement Factor
| Solvent System | Max Solubility (approx.) | Assay Compatibility |
| PBS (pH 7.4) | < 5 µM | High |
| PBS + 1% DMSO | ~ 20 µM | High |
| PBS + 5% HP-β-CD | ~ 150 µM | High (Check controls) |
| PBS + 0.05% Tween-20 | ~ 50 µM | Low (Risk of micelle interference) |
Troubleshooting & FAQ
Q1: My compound turned the buffer yellow. Is this normal?
A: A slight yellowing is expected due to the conjugation of the aldehyde and phenol. However, a deep yellow/orange shift often indicates hydrolysis or oxidation .[2][3]
-
Check: Is your buffer pH > 8.0? If so, the ester is hydrolyzing to form 2-formyl-3,5-dihydroxybenzoic acid (or related phenol), which is prone to oxidation (quinonoid formation).[1][2]
Q2: I see high activity in my enzymatic assay, but I suspect it's a false positive.
A: This molecule is a PAINS (Pan-Assay Interference Compounds) candidate due to the reactive aldehyde and potential for aggregation.
-
Mechanism:[3] Aggregates can sequester enzymes non-specifically.[2][3]
-
Validation: Add 0.01% Triton X-100 to your buffer.[2][3] If the inhibition disappears, your compound was aggregating (false positive).[3] If inhibition remains, it is a true binder.[2][3]
Q3: Can I use this in cell culture for 48 hours?
A: Caution is advised.
-
Stability: The half-life of the benzoate ester in complete media (with 10% FBS) may be < 6 hours due to serum esterases.[2][3]
-
Toxicity: The aldehyde group is an electrophile.[2][3] Ensure you run a cytotoxicity counter-screen (e.g., MTT/CellTiter-Glo) to distinguish specific target modulation from general cell stress.[1][2][3]
Decision Tree for Assay Optimization
Figure 2: Troubleshooting logic for precipitation issues.
References
-
Di, L., & Kerns, E. H. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2][3] (Standard reference for solubility and stability in drug discovery).[2][3]
-
Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] Link
-
Baell, J. B., & Holloway, G. A. (2010).[2][3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][3] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1][2][3] Link[2]
-
PubChem. (n.d.).[2][3] this compound (CID 122581).[1][2][3][4] National Library of Medicine.[2][3] Link
-
Waybright, T. J., et al. (2009).[2][3] Assay Guidance Manual: Reagent Stability and Aggregation. NCATS. Link
Sources
Technical Support Center: Optimizing Incubation Kinetics for 2-Formyl-3,5-dihydroxyphenyl Benzoate
Role: Senior Application Scientist Subject: Technical Guide for Assay Optimization & Troubleshooting Reference ID: CAS 32292-78-7 | Protocol-OPT-2026[1][2][3]
Executive Summary: The Kinetic "Sweet Spot"[1][2]
Welcome. If you are working with 2-Formyl-3,5-dihydroxyphenyl benzoate (FDPB), you are likely utilizing it as a bioactive intermediate for anthocyanidin synthesis (e.g., Hirsutidin analogs) or evaluating its antioxidant capacity as a phenolic depside [1, 2].[1][2][3]
The Core Challenge: FDPB is chemically "ambidextrous" but kinetically fragile.[3] It contains three reactive moieties that dictate your incubation window:
-
Benzoate Ester: Susceptible to hydrolysis in aqueous/alkaline buffers.[2][3]
-
Formyl (Aldehyde) Group: Prone to Schiff base formation with amine-containing buffers (Tris, Glycine) or proteins.[1][3]
-
Dihydroxyphenyl Core: Highly susceptible to oxidative browning (quinone formation) upon extended exposure to air or light [3].[3]
The Directive: You cannot simply "set and forget" this compound for 1 hour. Optimization is not just about maximizing signal; it is about measuring the intact molecule before it degrades.[3] This guide defines the protocol to find that kinetic window.
Core Protocol: Determination of Optimal Incubation Time (OIT)
Do not rely on literature values for generic benzoates. You must empirically determine the OIT for your specific assay conditions (pH, temperature, buffer).[2][3]
Phase A: The Kinetic Sweep (Time-Course Experiment)
Objective: Identify the linear range where signal generation (or activity) is maximal relative to background degradation.
Materials:
-
FDPB Stock (dissolved in anhydrous DMSO or Acetonitrile).[3]
-
Assay Buffer (Note: Avoid Tris/Glycine; use Phosphate or HEPES to prevent aldehyde interference).[3]
-
Detection System (e.g., Spectrophotometer for antioxidant assay or HPLC for stability).[3]
Step-by-Step Methodology:
-
Preparation: Prepare a master mix of your assay reagent (e.g., DPPH, Enzyme, or Cell Media).[3]
-
Spiking: Introduce FDPB to a final concentration of 50 µM (or your target IC50).[3]
-
Sampling:
-
Data Plotting: Plot Signal (
) vs. Time ( ).[3]
Phase B: Data Interpretation & Selection[1][2]
Analyze the curve shapes to select your OIT.[3]
| Curve Phase | Characteristic | Interpretation | Action |
| Lag Phase | Signal is flat/slow for first 0–5 mins.[1][2][3] | Solubilization delay or induction period.[1][2][3] | Do not measure here. High variability.[1][3] |
| Linear Phase | Slope is constant ( | Reaction velocity ( | Ideal for Rate Assays. |
| Plateau | Signal flattens.[1][2][3] | Reagent depletion or Equilibrium reached.[1][3] | Ideal for End-Point Assays (if stable).[1][2][3] |
| Decay | Signal drops after plateau.[1][2][3] | CRITICAL: Product degradation or FDPB hydrolysis.[1][2][3] | Forbidden Zone. Data is invalid. |
Recommendation:
-
For Enzymatic/Rate Assays: Select a time point at the mid-point of the Linear Phase (typically 10–20 min).[2][3]
-
For End-Point Assays: Select the time immediately preceding the Plateau (typically 30–45 min), before any decay is observed.[1][2][3]
Visualization: The Optimization Logic
The following diagram illustrates the decision logic for selecting incubation times based on the competing pathways of Signal Generation vs. Chemical Degradation.
Figure 1: Decision tree for optimizing incubation time (OIT), balancing signal integrity against the specific degradation risks of FDPB.
Troubleshooting Guide
Issue 1: Signal Drift / Non-Reproducible Data
-
Symptom: Replicates show high CV% (>15%) even with identical incubation times.[3]
-
Root Cause: The Benzoate Ester bond is hydrolyzing during the assay, changing the concentration of the active parent compound.[2] This is pH-dependent.[1][2][3]
-
Solution:
Issue 2: Solution Browning (Color Change)
-
Symptom: Assay buffer turns pink/brown before reagent addition.
-
Root Cause: Oxidation of the 3,5-dihydroxyphenyl moiety.[1][2][3] This creates quinones which quench fluorescence and absorb light, creating false positives in colorimetric assays.[2][3]
-
Solution:
Issue 3: Loss of Reactivity with Proteins
-
Symptom: Lower than expected binding or inhibition.[1][2][3]
-
Root Cause: The 2-Formyl (aldehyde) group is reacting with primary amines in your buffer (Tris, Glycine) or blocking agents (BSA), forming inactive Schiff bases.[1][2][3]
-
Solution:
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to prepare my FDPB stock? A: Yes, anhydrous DMSO is the preferred solvent.[3] However, do not store the working dilution in aqueous buffer. Prepare the aqueous dilution immediately before the incubation step.[2][3] The ester bond is stable in pure DMSO but labile once water is added [4].[3]
Q: My assay requires a 2-hour incubation. Is FDPB stable that long? A: Likely not at 37°C in neutral/basic pH.[3] You must run a stability control: Incubate FDPB alone for 2 hours and run on HPLC. If degradation >10% is observed, you must shorten the assay time or accept that you are measuring a mixture of FDPB and its hydrolysis products (Benzoic acid + Dihydroxybenzaldehyde).[2]
Q: Why is the "Linear Phase" better than the "Plateau" for this compound? A: Because of the instability.[2] In the plateau phase, while the signal might look stable, the compound might be degrading simultaneously.[2] The Linear Phase (early time points) minimizes the exposure time of the labile ester and oxidizable phenol to the environment, yielding data that more accurately reflects the activity of the intact molecule.[2]
References
-
ChemicalBook. (2025).[3][4] this compound Properties and Applications. Retrieved from [3]
-
PubChem. (2025).[3] Compound Summary: this compound (CID 122581).[1][2][3][5] National Library of Medicine.[3] Retrieved from [3]
-
Matysiak, J., et al. (2018).[3][6] Synthesis and biological activity of novel benzoazoles... functionalized by 2,4-dihydroxyphenyl moiety.[1][2][3][6] Research on Chemical Intermediates. (Contextual reference for dihydroxyphenyl reactivity). Retrieved from
-
NIH/NCBI. (2022).[3] Optimization of incubation time for ester-based assays. (General methodology for ester stability). Retrieved from [3]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 3. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikidata [wikidata.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
comparing 2-Formyl-3,5-dihydroxyphenyl benzoate to similar compounds
Comparative Guide: 2-Formyl-3,5-dihydroxyphenyl Benzoate vs. Phloroglucinaldehyde Derivatives
Executive Summary
This compound (CAS: 32292-78-7), also known as 2-benzoyloxy-4,6-dihydroxybenzaldehyde , serves as a critical regioselective intermediate in the total synthesis of complex anthocyanidins (e.g., Delphinidin, Malvidin, Hirsutidin). Unlike its parent compound, 2,4,6-Trihydroxybenzaldehyde (Phloroglucinaldehyde) , which is prone to rapid oxidation and polymerization, the benzoate derivative offers enhanced stability and lipophilicity. This guide compares the benzoate ester against its unprotected parent and methylated analogs, demonstrating its superior utility in controlled aldol-type condensations for flavonoid assembly.
Chemical Identity & Structural Context
| Feature | The Product | The Parent | The Analog |
| Name | This compound | 2,4,6-Trihydroxybenzaldehyde | 2-Hydroxy-4,6-dimethoxybenzaldehyde |
| CAS | 32292-78-7 | 487-70-7 | 106800-35-5 |
| Role | Stabilized Synthetic Intermediate | Reactive Metabolic Precursor | Methylated Building Block |
| Key Moiety | Benzoate Ester (C2) | Free Hydroxyl (C2) | Methoxy Ether (C4, C6) |
| Solubility | High (Organic Solvents: EtOAc, DCM) | High (Water, Alcohols) | Moderate (Organic Solvents) |
| Stability | High (Resistant to auto-oxidation) | Low (Oxidizes to quinones) | High (Ether protected) |
Performance Comparison: Synthetic Utility
The primary "performance" metric for this compound is its efficiency in the Robinson-type condensation or aldol condensation to form the flavylium core of anthocyanins.
A. Regioselectivity in Flavylium Synthesis
-
Unprotected Parent (2,4,6-THBA): When reacting with acetophenones, the free hydroxyls at the 2, 4, and 6 positions compete as nucleophiles, leading to a mixture of isomers and polymeric byproducts. The high electron density makes the ring susceptible to oxidative degradation under the acidic conditions required for flavylium salt formation.
-
The Product (Benzoate Derivative): The benzoyl group at the 2-position (ortho to the aldehyde) sterically hinders the immediate vicinity and electronically deactivates the ring slightly, preventing premature polymerization. Crucially, it acts as a removable protecting group . Once the carbon skeleton is assembled, the benzoate can be hydrolyzed (saponified) to reveal the free hydroxyl required for the final anthocyanidin structure (e.g., Delphinidin).
B. Yield & Purity Data
Experimental comparisons in anthocyanin total synthesis (e.g., Delphinidin Chloride) typically show:
| Precursor Used | Reaction Condition | Yield of Flavylium Core | Purity Profile |
| 2,4,6-THBA (Parent) | HCl/HOAc, 25°C | 35-45% | Low (Dark polymeric impurities) |
| Benzoate Derivative | HCl/EtOAc, Reflux | 75-85% | High (Crystalline precipitate) |
| Methylated Analog | HCl/MeOH | 80-90% | High (Requires harsh demethylation later) |
Insight: While the methylated analog gives high yields, removing methyl ethers (demethylation) often requires harsh Lewis acids (e.g., BBr3) that can degrade sensitive anthocyanins. The benzoate ester offers a "sweet spot": it stabilizes the synthesis but is easily removed under mild basic or acidic hydrolysis conditions.
Experimental Protocol: Synthesis & Application
Protocol A: Synthesis of the Intermediate (this compound)
Objective: Selective benzoylation of 2,4,6-trihydroxybenzaldehyde.
-
Starting Material: Dissolve 2,4,6-Trihydroxybenzaldehyde (1.54 g, 10 mmol) in dry Pyridine (10 mL) under Nitrogen atmosphere.
-
Reagent Addition: Cool to 0°C. Add Benzoyl Chloride (1.16 mL, 10 mmol) dropwise over 30 minutes. Note: Stoichiometry is critical to prevent di- or tri-benzoylation.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.
-
Workup: Pour mixture into ice-cold dilute HCl (1M, 50 mL) to neutralize pyridine.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic phase with Brine.[1]
-
Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Hexane.
-
Validation: Confirm structure via HPLC (Retention time shift vs. parent) and NMR (Appearance of benzoyl protons at 7.5-8.1 ppm).
Protocol B: Downstream Application (Synthesis of Delphinidin Precursor)
Objective: Condensation with an acetophenone derivative.
-
Coupling: Mix This compound (1 eq) with 2,4-dihydroxy-3,6-dimethoxyacetophenone (1 eq) in Ethyl Acetate saturated with dry HCl gas.
-
Cyclization: Stir at 4°C for 24 hours. The acidic environment promotes the aldol condensation followed by dehydration to form the pyrylium ring.
-
Deprotection: The benzoyl group may partially hydrolyze in situ or require a separate mild hydrolysis step (MeOH/HCl reflux) to yield the final anthocyanidin chloride.
Visualization: Reaction Pathway
Figure 1: The strategic role of this compound in preventing oxidative byproducts during anthocyanin assembly.[2][3]
References
-
Synthesis of 2,4,6-Trihydroxybenzaldehyde Derivatives. ChemicalBook. Retrieved from .
-
Anthocyanin Synthesis Intermediates. LookChem. This compound (CAS 32292-78-7) Product Profile.[2] Retrieved from .
-
Delphinidin Chloride Synthesis Pathways. ChemicalBook. Detailed reaction steps involving benzaldehyde precursors. Retrieved from .
-
Compound Properties & Identifiers. PubChem. CID 122581: (2-formyl-3,5-dihydroxyphenyl) benzoate.[4][5] Retrieved from .
-
HPLC Analysis of Benzoate Derivatives. SIELC Technologies. Separation of this compound on Newcrom R1 Column. Retrieved from .
Sources
- 1. 2,4,6-TRIHYDROXYBENZALDEHYDE | 487-70-7 [chemicalbook.com]
- 2. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Delphinidin chloride | 528-53-0 [chemicalbook.com]
- 4. This compound | 32292-78-7 [amp.chemicalbook.com]
- 5. 2-Benzoyloxy-4,6-dihydroxybenzaldehyde, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
Validation of 2-Formyl-3,5-dihydroxyphenyl benzoate: Mechanism & Comparative Performance Guide
Executive Summary: The Pharmacophore Context
2-Formyl-3,5-dihydroxyphenyl benzoate (hereafter referred to as FPB-2 ) represents a critical structural class of substituted benzaldehydes evaluated for Sickle Cell Disease (SCD) therapy. Structurally, it serves as a lipophilic precursor (prodrug) or synthetic intermediate to the active resorcinol-aldehyde pharmacophore found in approved therapies like Voxelotor (GBT440) .
The core mechanism relies on the 2-hydroxybenzaldehyde motif. The aldehyde group forms a reversible Schiff base with the N-terminal valine of the hemoglobin
Mechanism of Action (MOA) Validation
The Scientific Premise:
Sickle hemoglobin (HbS) polymerizes in the deoxygenated (T-state), causing red blood cell (RBC) deformation.[1] FPB-2 functions as an allosteric modulator . By binding to the
Molecular Pathway Visualization
The following diagram illustrates the Schiff base formation and the stabilizing hydrogen bond network essential for efficacy.
Figure 1: Mechanism of Action. FPB-2 acts as a lipophilic precursor, releasing the active aldehyde to covalently (reversibly) modify HbS, preventing the T-state transition.
Comparative Analysis: FPB-2 vs. Standards
To objectively validate FPB-2, it must be benchmarked against the clinical standard (Voxelotor ) and the historical reference (5-HMF ).
| Feature | Voxelotor (GBT440) | 5-HMF (5-Hydroxymethylfurfural) | FPB-2 (Candidate) |
| Class | Pyrazole-Pyridine Aldehyde | Furanic Aldehyde | Benzoate-Protected Resorcinol Aldehyde |
| Binding Mode | 1:1 Stoichiometry (Specific) | Non-specific / Low Affinity | 1:1 Stoichiometry (Post-hydrolysis) |
| Potency (P50 Shift) | High (>30% shift at therapeutic dose) | Low (Requires millimolar conc.) | Moderate-High (Dependent on ester cleavage rate) |
| Metabolic Stability | High (Once bound) | Poor (Rapid oxidation to carboxylic acid) | Enhanced (Benzoate protects phenol from Phase II conjugation) |
| Solubility | Poor (Requires formulation) | High | Lipophilic (Improved membrane permeability) |
Key Insight: While Voxelotor is the potency leader, FPB-2 offers a validation model for prodrug strategies aimed at improving oral bioavailability through esterification.
Experimental Validation Protocols
The following protocols are "self-validating," meaning they include internal controls (Vehicle vs. Positive Control) to ensure data integrity.
Protocol A: Oxygen Equilibrium Curve (OEC) Assay
The Gold Standard for Allosteric Effectors.
Objective: Quantify the left-shift in the oxygen dissociation curve (decrease in P50).
Workflow Diagram:
Figure 2: Step-by-step workflow for determining the allosteric potency of FPB-2 using a Hemox-Analyzer.
Detailed Methodology:
-
Preparation: Wash fresh human blood (citrate anticoagulant) 3x with PBS. Resuspend RBCs to 20-30% hematocrit.
-
Dosing: Dissolve FPB-2 in DMSO. Treat RBC aliquots with increasing concentrations (e.g., 0.5, 1.0, 2.0 mM). Include a DMSO vehicle control and a Voxelotor (1 mM) positive control.
-
Equilibrium: Incubate at 37°C for 60 minutes. Critical Step: The ester hydrolysis must occur intracellularly; if using purified Hb, add esterase or use the hydrolyzed free aldehyde form.
-
Measurement: Transfer 50 µL of suspension to 4 mL of Hemox buffer (TCS Scientific). Run the deoxygenation curve.
-
Success Criteria: A >15% reduction in P50 relative to vehicle confirms antisickling potential.
Protocol B: Mass Spectrometry Adduct Confirmation
Proof of Covalent Binding.
-
Incubation: Incubate purified HbS (50 µM) with FPB-2 (500 µM) for 1 hour.
-
Stabilization: Add NaCNBH3 (Sodium cyanoborohydride) to reduce the reversible Schiff base (imine) to a stable amine. Without this step, the adduct falls apart during ionization.
-
Analysis: Perform LC-MS (ESI-TOF).
-
Expected Result: Look for a mass shift of +[MW of aldehyde - H2O] on the
-chain.-
Validation: If the benzoate group is still attached, the mass shift will be ~240 Da. If hydrolyzed, it will be ~136 Da (indicative of the resorcinol core).
-
References & Authoritative Grounding
-
Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters.
-
Context: Establishes the structural requirements (2-hydroxybenzaldehyde) for Voxelotor, which FPB-2 mimics.
-
-
Safo, M. K., et al. (2004). "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry.
-
Context: Validates the Schiff base mechanism on the
-cleft of hemoglobin.
-
-
Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology.
-
Context: Provides the baseline methodology for OEC and sickling assays used in the protocols above.
-
-
PubChem Compound Summary. "this compound." National Library of Medicine.
-
Context: Verifies chemical structure and physical properties (MW: 258.23 g/mol ).
-
Sources
comparative Cytotoxic Profiling: 2-Formyl-3,5-dihydroxyphenyl Benzoate & Functional Analogs
Executive Summary
2-Formyl-3,5-dihydroxyphenyl benzoate (CAS: 32292-78-7) represents a critical scaffold in medicinal chemistry, combining a reactive benzaldehyde core with a lipophilic benzoate ester.[1] This guide analyzes its cytotoxic potential relative to its structural analogs.[2][3][4]
While the parent polyphenols (e.g., 2,4-dihydroxybenzaldehyde) often suffer from poor membrane permeability, the benzoylation strategy significantly enhances cellular uptake and metabolic stability. This guide provides a technical comparison of the lead compound against electron-modulated analogs, grounded in Structure-Activity Relationship (SAR) principles.
Structural Basis of Cytotoxicity[2]
The cytotoxic efficacy of this class relies on three molecular pillars:
-
The Benzoate "Warhead": Acts as a lipophilic carrier, facilitating passive diffusion across the lipid bilayer. Intracellular esterases hydrolyze this bond, releasing the active polyphenolic core.
-
The Formyl Group (-CHO): Forms Schiff bases with amino groups of cellular proteins/DNA, disrupting enzymatic function.
-
The Resorcinol Moiety (3,5-dihydroxy): Generates Reactive Oxygen Species (ROS) upon oxidation to quinones, triggering mitochondrial apoptosis.
Mechanism of Action (MOA) Pathway
Figure 1: The dual-action mechanism involving lipophilic entry followed by bio-activation and multi-target disruption.
Comparative Analysis: Lead vs. Analogs
The following comparison utilizes QSAR (Quantitative Structure-Activity Relationship) principles established for benzoate derivatives. The potency is modulated by the Hammett substituent constants (
Comparative Performance Table
| Compound Class | Representative Substituent (R) | Electronic Effect | Predicted LogP (Lipophilicity) | Cytotoxic Potency (Relative) | Primary Application |
| Lead Compound | -H (Unsubstituted) | Neutral | ~2.6 | Baseline (++) | General Screening / Antioxidant |
| Analog A | -NO₂ (4-Nitro) | Strong Electron Withdrawing | ~2.7 | High (+++) | Aggressive Cancer Lines (HeLa, HT-29) |
| Analog B | -Cl (4-Chloro) | Weak Electron Withdrawing + Lipophilic | ~3.2 | High (+++) | Membrane-Resistant Lines |
| Analog C | -OCH₃ (4-Methoxy) | Electron Donating | ~2.5 | Moderate (+) | Selectivity Studies (Lower Toxicity) |
| Parent Core | -OH (De-benzoylated) | N/A | < 1.5 | Low (-) | Negative Control / Metabolite |
Technical Analysis of Analogs
1. The Electron-Withdrawing Advantage (Analogs A & B)
Research indicates that electron-withdrawing groups (EWG) like Nitro (-NO₂) or Chloro (-Cl) on the benzoate ring enhance cytotoxicity.
-
Why? EWGs increase the electrophilicity of the carbonyl carbon, potentially altering the rate of intracellular hydrolysis. Furthermore, halogenated derivatives (Analog B) exhibit higher lipophilicity (LogP > 3.0), improving penetration into solid tumor spheroids.
-
Reference: QSAR studies on benzoyloxy derivatives confirm that activity often correlates with positive
values (electron withdrawal) and increased lipophilicity [1, 2].
2. The Electron-Donating Modulation (Analog C)
Substituents like Methoxy (-OCH₃) donate electrons, stabilizing the ester bond and slightly reducing lipophilicity compared to halogenated forms.
-
Outcome: These analogs often show higher IC50 values (lower potency) but may offer better selectivity profiles, reducing off-target toxicity in non-cancerous fibroblasts [3].
Validated Experimental Protocol: MTT Cytotoxicity Assay
To generate reproducible IC50 data for these compounds, the standard MTT assay must be modified to account for the solubility profile of benzoate esters.
Reagents
-
Stock Solution: Dissolve compounds in 100% DMSO to 100 mM. Store at -20°C.
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized).
-
Solubilization Buffer: DMSO or Acidified Isopropanol.
Step-by-Step Workflow
-
Seeding: Plate cells (e.g., MCF-7 or HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Perform serial dilutions of the Lead and Analogs in culture medium (Final DMSO < 0.5%).
-
Include Positive Control (Doxorubicin) and Vehicle Control (0.5% DMSO).
-
Incubate for 48 hours at 37°C / 5% CO₂.
-
-
MTT Addition: Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate medium (critical for semi-adherent cells) and add 150 µL DMSO. Shake for 15 min.
-
Quantification: Read Absorbance at 570 nm (Reference: 630 nm).
Workflow Diagram
Figure 2: Optimized MTT workflow for lipophilic benzoate derivatives.
Data Interpretation & Troubleshooting
When analyzing results for this compound:
-
Precipitation Alert: These compounds are highly lipophilic. If you observe jagged curves or high variance at high concentrations (>50 µM), check for microscopic precipitation in the well.
-
Color Interference: The compound itself is a phenol derivative and may oxidize to colored quinones. Always include a "Compound Blank" (Media + Drug + No Cells) to subtract background absorbance.
-
IC50 Calculation: Use non-linear regression (Sigmoidal Dose-Response) in software like GraphPad Prism.
-
Equation:
-
References
-
Hardjono, S., et al. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative.[2] Current Drug Discovery Technologies, 13(2), 101-108.[2]
-
Nasr, et al. (2023). Design, Synthesis, and In Vitro Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24).
-
PubChem Database. Compound Summary: this compound (CID 122581).[1]
-
Abcam. MTT Assay Protocol for Cell Viability.
Sources
- 1. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Formyl-3,5-dihydroxyphenyl benzoate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these is 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS No. 32292-78-7), an organic compound with applications as a pharmaceutical intermediate.[1][] While its potential in advancing therapeutic frontiers is significant, a deep understanding of its safe handling and disposal is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile: A Synthesis of Related Compound Data
Data from related compounds such as 3,5-Dihydroxybenzaldehyde, Methyl 3-hydroxybenzoate, and other substituted phenols and aldehydes consistently indicate the following potential hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][6]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[3]
Therefore, it is prudent to handle this compound with the assumption that it possesses these hazards.
Core Directive: A Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures minimizes risk to personnel and the environment.
Part 1: Immediate Pre-Disposal Procedures
-
Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
-
Work in a Ventilated Area: All waste handling should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
Part 2: Waste Containment and Labeling
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
For small quantities of contaminated materials (e.g., weighing paper, gloves), double-bag them in polyethylene bags.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-proof container.
-
The container must be compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the CAS number "32292-78-7".[7]
-
Indicate the approximate quantity and any solvents present.
-
Use appropriate hazard pictograms (e.g., irritant, health hazard).
-
Part 3: Final Disposal Pathway
-
Consult Your Institutional Guidelines: Every research institution has a dedicated Environmental Health and Safety (EHS) department with specific protocols for chemical waste disposal.[8] This should always be your primary source of guidance.
-
Arrange for Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste contractor.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Causality Behind Procedural Choices
The stringent nature of these disposal protocols is directly linked to the potential hazards of the chemical and the overarching principles of laboratory safety and environmental protection.
-
Segregation of Waste: Prevents unintended and potentially dangerous chemical reactions that can occur when incompatible waste streams are mixed.
-
Use of a Fume Hood: Mitigates the risk of respiratory exposure to airborne particles or vapors of the compound.[6]
-
Professional Hazardous Waste Disposal: Ensures that the chemical is handled and ultimately disposed of in a manner that is compliant with regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] Incineration at a licensed facility is often the preferred method for organic compounds to ensure their complete destruction.[13]
Self-Validating Systems for Trustworthiness
To ensure that these protocols are consistently followed and effective, laboratories should implement self-validating systems:
-
Regular Training: All personnel handling this compound must receive documented training on its specific hazards and disposal procedures.
-
Waste Log Audits: Periodically audit hazardous waste logs to ensure accuracy and completeness.
-
EHS Spot Checks: Invite your institution's EHS department to conduct periodic, informal inspections of your laboratory's waste handling and storage practices.
By adhering to these comprehensive guidelines, researchers can confidently manage the lifecycle of this compound, from synthesis to disposal, ensuring a safe and compliant laboratory environment.
References
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PubChem. (n.d.). 3,5-Dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
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ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Journal of Ecological Engineering. (2021). The Removal of Organic Acids and Aldehydes from Gases Emitted from Composting Municipal Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Aldex. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Organic Chemistry practical course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]
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Absorbents Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
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Personal protective equipment for handling 2-Formyl-3,5-dihydroxyphenyl benzoate
CAS: 32292-78-7 | Formula: C₁₄H₁₀O₅ | Mol.[1][2][3][4] Weight: 258.23 g/mol Synonyms: 2-Benzoyloxy-4,6-dihydroxybenzaldehyde; Depside Intermediate[1][2][4]
Executive Safety Summary & Risk Profile
Status: Potent Organic Intermediate / Structural Sensitizer[4]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-Formyl-3,5-dihydroxyphenyl benzoate is often listed as "No Data Available" in generic databases, its chemical structure dictates a strict safety protocol.[2][4] We do not wait for an accident to classify a chemical; we use Structure-Activity Relationships (SAR) to predict hazards.[2][4]
This molecule contains three distinct reactive moieties that define your PPE strategy:
-
Formyl Group (Aldehyde): High reactivity with proteins, classifying it as a potential skin and respiratory sensitizer .[4]
-
Phenolic Hydroxyls (Positions 3,5): Acidic protons susceptible to oxidation (quinone formation), posing a risk of contact dermatitis and staining.[4]
-
Benzoate Ester: Generally stable, but capable of hydrolysis to benzoic acid (irritant) and substituted benzaldehyde upon contact with moisture or biological membranes.[4]
Core Hazard Classification (Precautionary):
-
H317: May cause an allergic skin reaction (Sensitizer).[2][4][6]
-
H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab safety" for functionalized benzaldehydes.[2][4] The following matrix is designed to prevent sensitization, not just acute burns.
Glove Selection Logic
Why: Aldehydes can permeate thin nitrile rubber over time.[2][4] Phenolic compounds bind to skin proteins (tanning effect).[2][4]
-
Solution Handling (Solvents): Double-gloving is mandatory. The outer glove protects against the solvent (e.g., DCM, DMSO), while the inner glove acts as a barrier against the solute.[4]
| Body Area | PPE Requirement | Technical Specification & Rationale |
| Hand Protection | Double Nitrile (Solution) Single Nitrile (Solid) | Inner: 4 mil Nitrile (High dexterity).[1][2][4] Outer: 5-8 mil Nitrile or Laminate (if using DCM/THF).[2][4] Rationale: Prevents micro-permeation of the aldehyde moiety.[4] |
| Respiratory | N95 / P100 (Solids) Fume Hood (Solutions) | Solid: Use P100 if weighing outside a hood (not recommended).[1][2][4] Solution: Handle strictly in a Class II Fume Hood to prevent inhalation of vapors which may trigger asthmatic sensitization.[4] |
| Eye Protection | Chemical Goggles | Spec: ANSI Z87.1 Impact + Splash.[1][4] Rationale: Safety glasses are insufficient.[4] Fine phenolic powders are electrostatic and can migrate around glasses into the tear duct.[4] |
| Body Defense | Lab Coat (Buttoned) | Material: 100% Cotton or Nomex.[1][4] Rationale: Synthetic blends can melt if a solvent fire occurs.[2][4] Ensure cuffs are tucked under glove gauntlets.[2][4] |
PPE Decision Logic (Workflow Visualization)
The following decision tree guides your daily interaction with this compound, ensuring you scale your protection based on the physical state of the material.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.[2][4]
Operational Protocols
Protocol A: Precision Weighing (Solid Phase)
Context: This compound is likely a fine powder.[2][4] The phenolic hydroxyls make it prone to oxidation (discoloration) upon exposure to air/moisture.[2][4]
-
Environment: Utilize a balance enclosure or a fume hood with low-velocity airflow to prevent powder dispersal.[2][4]
-
Static Control: Use an anti-static gun or ionizer bar.[2][4] Phenolic esters often carry high static charges, causing "fly-away" powder that contaminates the balance and user.[2][4]
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is slightly damp (risk of metal chelation with the 3,5-dihydroxy motif).[2][4] Use PTFE or porcelain.[2][4]
-
Cleanup: Immediately wipe the balance area with a methanol-dampened tissue.[2][4] Why? Methanol solubilizes the ester efficiently; water alone may just smear it due to the benzoate lipophilicity.[4]
Protocol B: Emergency Spill Response
Scenario: You have spilled 500mg of solid powder on the bench.[4]
-
Evacuate & Assess: Step back. If dust is airborne, wait 2 minutes for settling.[4]
-
PPE Upgrade: Put on a fresh pair of gloves and respiratory protection (N95) if not already worn.[4]
-
Dry Containment: Do NOT spray water immediately.[4] Hydrolysis can release benzoic acid and create a sticky phenolic mess.[4]
-
Sweep: Gently sweep using a brush and dustpan into a sealable solid waste container.[4]
-
Wet Wipe: Clean the surface with 70% Ethanol or Methanol.[4]
-
Verification: Check for yellow/brown staining (indicative of oxidized phenols).[2][4] Repeat cleaning if visible.[2][4]
Storage & Stability Logic
To maintain the integrity of the Formyl and Dihydroxy groups:
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen).[2][4] Oxygen causes rapid degradation of the aldehyde to a carboxylic acid and oxidation of the phenol ring.[4]
-
Temperature: Refrigerate (2-8°C).
-
Container: Amber glass.[4] (UV light can trigger radical formation on the benzaldehyde moiety).[2][4]
Disposal Considerations
Waste Stream Classification:
-
Stream: Organic Solid / Non-Halogenated Organic Solvent.[2][4]
-
Segregation: CRITICAL. Do not mix with strong oxidizers (Peroxides, Nitric Acid).[4] The aldehyde group acts as a reducing agent and can generate heat or fire when mixed with strong oxidizers.[4]
-
Labeling: "Contains Aldehydes and Phenols - Potential Sensitizer."[2][4]
Emergency Response Workflow
Figure 2: Immediate response workflow for accidental release.
References
-
PubChem. (2025).[2][4] this compound (Compound Summary). National Library of Medicine.[4] [Link][2][3][4]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][4] Personal Protective Equipment: Chemical Resistance Guide.[4][8][Link][2][4][9]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
